1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOPNSVRZAUZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403126 | |
| Record name | 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20426-48-6 | |
| Record name | 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one chemical structure and properties
Structure, Synthesis, and Pharmacological Properties
Executive Summary
This technical guide profiles 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one , a halogenated chalcone derivative characterized by an
Part 1: Structural Architecture & Physicochemical Profile[1]
The molecule belongs to the 1,3-diaryl-2-propen-1-one class (chalcones).[1][2][3][4] The inclusion of a chlorine atom at the meta (3') position of the acetophenone-derived ring enhances lipophilicity and metabolic stability compared to the parent chalcone, influencing its pharmacokinetic profile.
Identity and Constants
| Parameter | Data |
| IUPAC Name | (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one |
| CAS Registry | 20426-48-6 |
| Molecular Formula | C |
| Molecular Weight | 242.70 g/mol |
| Melting Point | 81–83 °C (354–356 K) [1] |
| Crystal System | Triclinic, Space Group P-1 [1] |
| LogP (Predicted) | 3.7 (High Lipophilicity) [2] |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
Stereochemistry
The thermodynamically stable form is the (E)-isomer (trans), characterized by a large coupling constant (
Part 2: Synthetic Methodology
The standard synthesis employs the Claisen-Schmidt Condensation , a base-catalyzed cross-aldol reaction followed by dehydration.[1][5][6] This protocol is preferred for its high atom economy and selectivity for the (E)-isomer.[1]
Reaction Protocol
Reagents: 3-Chloroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol (95%).
Step-by-Step Procedure:
-
Solubilization: Dissolve 10 mmol of 3-chloroacetophenone and 10 mmol of benzaldehyde in 25 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0–5 °C. The basic environment generates the enolate of the acetophenone.
-
Condensation: Allow the mixture to stir at room temperature (25 °C) for 3–6 hours. A precipitate typically forms as the chalcone product is less soluble than the reactants.
-
Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and neutralize with dilute HCl (0.1 M) to pH 7.
-
Purification: Filter the crude solid. Recrystallize from hot ethanol or ethyl acetate to yield yellow crystals (Yield: ~70–85%).[1]
Mechanistic Pathway (DOT Visualization)
The reaction proceeds via an enolate attack on the aldehyde carbonyl, followed by E1cB elimination of water.
Figure 1: Synthetic workflow for the Claisen-Schmidt condensation of 3'-chlorochalcone.
Part 3: Spectroscopic Characterization[1]
Validation of the structure relies on confirming the presence of the enone system and the specific substitution pattern of the A-ring.
Representative NMR Profile ( H NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.80 | Doublet ( | 1H | H- | Diagnostic for trans-alkene; deshielded by carbonyl.[1] |
| 7.52 | Doublet ( | 1H | H- | Coupled to H- |
| 7.95 | Singlet (broad) | 1H | H-2' | Isolated proton between Cl and C=O[1] (A-ring).[1][3][4][7][8][9] |
| 7.85 | Doublet | 1H | H-6' | Ortho to carbonyl (A-ring).[1] |
| 7.60–7.40 | Multiplet | 5H | B-ring | Phenyl protons (overlap with A-ring H-4', H-5').[1] |
Infrared Spectroscopy (FT-IR)
-
1655–1665 cm
: Strong C=O stretching (conjugated ketone).[1] -
1600–1580 cm
: C=C stretching (aliphatic alkene).[1] -
780–750 cm
: C-Cl stretching (characteristic of aryl chlorides).[1]
Part 4: Pharmacological Potential[1][11]
The this compound structure acts as a pharmacophore for various biological targets. Its activity is largely governed by the electrophilicity of the
Mechanism of Action: Michael Addition
The
-
Target: Cysteine 179 in IKK
(NF- B pathway) or tubulin cysteines.[1] -
Effect: Covalent adduction prevents protein function, leading to anti-inflammatory or anti-mitotic effects [3].
Biological Pathways Map
The following diagram illustrates the downstream effects of the chalcone upon cellular entry.
Figure 2: Signal transduction modulation by 3'-chlorochalcone derivatives.[1]
Structure-Activity Relationship (SAR)[1]
-
3-Cl Substitution: The chlorine atom at the meta position of the A-ring increases the LogP (approx 3.7), facilitating membrane permeability compared to the unsubstituted analogue. It also provides steric bulk that may enhance binding affinity in hydrophobic pockets of enzymes like monoamine oxidase B (MAO-B) or tubulin [4].[1]
-
Enone Linker: Essential for activity.[1][5] Reduction of the double bond (to the saturated ketone) typically abolishes cytotoxicity, confirming the necessity of the Michael acceptor moiety.
References
-
Crystal Structure & Physical Data: Fun, H. K., et al. "(2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 1, 2010, p. o157.
-
Chemical Properties & Identifiers: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 4421903, this compound." PubChem, 2024.
-
General Pharmacological Mechanisms: Orlikova, B., et al. "Dietary Chalcones with Chemopreventive and Chemotherapeutic Potential." Genes & Nutrition, vol. 6, 2011, pp. 125–147. (Contextual grounding for Michael Acceptor mechanism).
-
Synthetic Methodology (Claisen-Schmidt): Vogel, A. I.[1][2][5][10] Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard Reference for Aldol Condensation protocols).
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- 10. Buy (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one | 5328-73-4 [smolecule.com]
Technical Monograph: (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one
[1]
Common Name: 3'-Chlorochalcone
CAS Registry Number: 20426-48-6
Class:
Executive Summary
(2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a 1,3-diaryl-2-propen-1-one scaffold. Unlike its isomer 3-chlorochalcone (where the chlorine is on the aldehyde-derived ring), this molecule features a meta-chloro substitution on the acetophenone-derived ring (Ring A). This specific substitution pattern modulates the electrophilicity of the
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]
The following data distinguishes 3'-chlorochalcone from its structural isomers.
| Property | Specification |
| IUPAC Name | (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one |
| CAS Number | 20426-48-6 |
| Molecular Formula | |
| Molecular Weight | 242.70 g/mol |
| Melting Point | 93–94 °C |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in water |
| Key Spectral Feature (IR) | |
| Key Spectral Feature ( | Trans-alkene coupling constant |
Critical Distinction: Researchers must verify the position of the chlorine atom.
Target (3'-Cl): Chlorine on the ketone side (derived from 3-chloroacetophenone).
Isomer (3-Cl): Chlorine on the aldehyde side (derived from 3-chlorobenzaldehyde).
Synthetic Pathway: Claisen-Schmidt Condensation[6][11]
The definitive synthesis utilizes a base-catalyzed Claisen-Schmidt condensation.[3] This pathway is preferred over acid catalysis due to higher yields and easier workup for halogenated derivatives.
Reaction Mechanism
The reaction proceeds via the formation of an enolate ion from 3-chloroacetophenone, which attacks the electrophilic carbonyl of benzaldehyde. Subsequent dehydration yields the thermodynamically stable (
Experimental Protocol
-
Reagents: 3-Chloroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol (95%).
-
Procedure:
-
Enolate Formation: Dissolve 3-chloroacetophenone in ethanol at 0–5 °C. Add NaOH solution dropwise. Stir for 15 minutes.
-
Condensation: Add benzaldehyde dropwise to the enolate mixture.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 4:1) is mandatory to ensure consumption of the ketone.
-
Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base).
-
Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol to obtain yellow needles (MP: 93–94 °C).
-
Mechanistic Workflow (DOT Visualization)
Figure 1: Step-by-step reaction logic for the synthesis of 3'-chlorochalcone.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
H NMR Interpretation (CDCl , 400 MHz)
-
-Unsaturated System: Look for two doublets between
7.40 and 7.80 ppm.-
Coupling Constant (
): A value of 15–16 Hz confirms the (E)-configuration (trans). A lower value (8–12 Hz) would indicate the unstable (Z)-isomer.
-
-
Aromatic Region: The 3-chlorophenyl ring will show a distinct pattern (singlet-like resonance for the proton between Cl and C=O) compared to the monosubstituted benzaldehyde ring.
Mass Spectrometry
-
Molecular Ion:
at 242. -
Isotopic Pattern: A characteristic 3:1 ratio for the
and peaks confirms the presence of a single Chlorine atom ( vs ).
Therapeutic Potential & SAR Analysis
The 3'-chlorochalcone scaffold acts as a "privileged structure" in medicinal chemistry. Its activity is governed by the Michael acceptor reactivity of the enone linker.
Mechanism of Action
The
Pharmacophore Mapping (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) highlighting the electrophilic warhead and lipophilic modulation.
References
-
ChemicalBook. (2023). 3'-Chlorochalcone Properties and CAS 20426-48-6.[4][1][2][5][6] Retrieved from
-
SpectraBase. (2025).[7] 3'-Chlorochalcone Spectral Data (IR/NMR). Wiley Science Solutions. Retrieved from [7]
-
Ashburn, B. O., et al. (2018). "Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives." International Journal of Pharmacy and Pharmaceutical Research, 13(3), 112-119. Retrieved from
-
Zhang, X., et al. (2016). "Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
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The Strategic Placement of Chlorine: A Deep Dive into the Structure-Activity Relationship of 3'-Chlorochalcone Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core.[1][2] This scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The introduction of a halogen atom, particularly chlorine, into the chalcone framework has been shown to significantly modulate its biological efficacy.[7][8] This guide focuses specifically on the structure-activity relationship (SAR) of 3'-chlorochalcone derivatives, providing a comprehensive analysis of how the strategic placement of a chlorine atom on the 3'-position of the A-ring, in conjunction with other structural modifications, influences their therapeutic potential.
The Chalcone Scaffold: A Foundation for Diverse Bioactivity
The fundamental chalcone structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[1][2][6] This enone linker is crucial for the biological activity of many chalcones, often acting as a Michael acceptor in interactions with biological nucleophiles.[9] The versatility of the chalcone scaffold lies in the ease with which substituents can be introduced onto both aromatic rings, allowing for the fine-tuning of its electronic and steric properties to optimize interactions with specific biological targets.[3]
Figure 1: General chemical structure of the chalcone scaffold.
The Influence of 3'-Chloro Substitution: A Key to Enhanced Potency
The position of the chlorine atom on the chalcone scaffold has a direct impact on its biological activity.[9] While substitutions at various positions have been explored, the 3'-position on ring A has emerged as a site of particular interest.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 3'-chlorochalcone derivatives against various cancer cell lines. The presence of the electron-withdrawing chlorine atom at the 3'-position can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with target proteins.
A study on chlorinated chalcones demonstrated that the placement of the chlorine atom directly impacts antibacterial activity, with the 3'-position showing notable efficacy against E. coli.[9] While this study focused on antimicrobial effects, the underlying electronic and steric influences are relevant to anticancer activity as well. For instance, in a series of chalcone derivatives, a compound with a 3-chloro substitution on the B-ring showed potent inhibitory activity against acetylcholinesterase, suggesting the importance of the chlorine position for enzyme inhibition.[10]
Antimicrobial Activity
The antimicrobial properties of chalcones are well-documented, and the inclusion of a chlorine atom often enhances this activity.[9][11] A systematic study of chlorinated chalcones revealed that a 3'-chlorochalcone derivative exhibited significant antibacterial activity.[9] The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the β-carbon in the enone system, making it more susceptible to nucleophilic attack by microbial enzymes.
Anti-inflammatory Activity
Chalcones are known to possess anti-inflammatory properties by modulating various inflammatory pathways.[4][12] The substitution pattern on the aromatic rings plays a crucial role in this activity. Chlorinated chalcone derivatives have shown comparable anti-inflammatory effects to diclofenac sodium in some studies.[13][14] The 3'-chloro substitution can contribute to this activity by influencing the molecule's ability to interact with key inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][12]
Figure 2: Key structure-activity relationships of 3'-chlorochalcone derivatives.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the biological activities of representative 3'-chlorochalcone derivatives from various studies. This data highlights the impact of substitutions on both rings A and B on the overall potency.
| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | Biological Activity | Target/Cell Line | IC50/MIC | Reference |
| 1 | 3'-Cl | 4-OCH3 | Cytotoxic | - | LC50: 75.07 ppm | [1] |
| 2 | 3'-Cl | 4-OH, 3-OCH3 | Cytotoxic | - | LC50: 20.04 ppm | [15] |
| 3 | 3'-Cl | Unsubstituted | Antibacterial | E. coli | Zone of Inhibition: 11 mm | [9] |
| 4 | 3'-Cl | 2-Cl | Antibacterial | E. coli | Zone of Inhibition: 14 mm | [9] |
| 5 | 3'-Cl | 4-N(CH3)2 | Acetylcholinesterase Inhibition | AChE | IC50: 0.17 µmol/L | [10] |
Experimental Protocols
General Synthesis of 3'-Chlorochalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a generalized method for the synthesis of 3'-chlorochalcone derivatives.
Materials:
-
3-Chloroacetophenone
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round bottom flask, dissolve 1 equivalent of 3-chloroacetophenone and 1 equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol or methanol with stirring.[16]
-
Catalyst Addition: To the stirred solution, slowly add an aqueous solution of NaOH or KOH.[1] The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours to 48 hours.[1]
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate out of the solution.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water until the filtrate is neutral.
-
Drying: Dry the purified product, for instance, in a desiccator.
-
Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final product using techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure.[1][15]
Figure 3: Workflow for the synthesis of 3'-chlorochalcone derivatives.
Evaluation of Anticancer Activity using MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of 3'-chlorochalcone derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the 3'-chlorochalcone derivatives in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The 3'-chloro substitution on the chalcone scaffold is a valuable strategy for the development of potent therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that the interplay between the 3'-chloro group and other substituents on the aromatic rings is critical for determining the biological activity and target selectivity. Future research in this area should focus on synthesizing novel 3'-chlorochalcone derivatives with diverse substitution patterns and evaluating them against a wider range of biological targets. Furthermore, detailed mechanistic studies are necessary to fully elucidate the mode of action of these promising compounds, which will be crucial for their translation into clinical applications.
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Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Publishing. [Link]
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Design of New Chlorochalcone Derivatives as Potential Breast Anticancer Compound Based on QSAR Analysis and Molecular Docking Study. ResearchGate. [Link]
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Synthesis and biological activity of chlorochalcone derivative. ResearchGate. [Link]
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Proposed SAR for chalcone derivatives as anticancer agents. ResearchGate. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]
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Synthesis and biological activity of chlorochalcone derivative. AIP Publishing. [Link]
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Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]
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Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science. [Link]
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An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. PubMed. [Link]
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Synthesis of chalcone derivatives. Atlantis Press. [Link]
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Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies. Rasayan Journal of Chemistry. [Link]
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Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors: the influence of chlorine, alkyl amine side chain and α,β-unsaturated ketone group. Taylor & Francis Online. [Link]
-
Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Research Square. [Link]
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An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Bentham Science. [Link]
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New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Royal Society of Chemistry. [Link]
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New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
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Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar. [Link]
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Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. [Link]
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Structural modification and antibacterial property studies of natural chalcone sanjuanolide. Frontiers. [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Institutes of Health. [Link]
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Synthesis and assessment of anti-inflammatory activity of a chlorosubstituted chalcone derivatives and using the semi-empirical methods to measure the linked physicochemical parameters. ResearchGate. [Link]
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Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]
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Computation of Structure Activity and Design of Chalcone Derivatives. Scientific Research Publishing. [Link]
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Synthesis and anti-inflammatory activity of chalcone derivatives. PubMed. [Link]
-
Synthesis and Assessment of Anti-inflammatory Activity of a Chlorosubstituted Chalcone Derivatives and using the Semi-empirical Methods to Measure the Linked Physicochemical Parameters. Semantic Scholar. [Link]
-
Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. PubMed. [Link]
-
Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]
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The Multifaceted Biological Activities of Chlorinated Chalcone Derivatives: A Technical Guide for Researchers
Introduction: The Emergence of Chlorinated Chalcones in Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diphenyl-2-propen-1-one backbone. These naturally occurring and synthetic compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The introduction of a chlorine atom into the chalcone scaffold has been shown to significantly enhance their biological efficacy, making chlorinated chalcone derivatives a promising area of research for the development of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of chlorinated chalcones, their mechanisms of action, and the experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.
I. Anticancer Activity: A Primary Focus
Chlorinated chalcones have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[4][5] Their anticancer effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2]
A. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways
A key mechanism by which chlorinated chalcones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[6][7]
The intrinsic pathway is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This is characterized by a disruption of the mitochondrial membrane potential and an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein.[8] Consequently, cytochrome c is released from the mitochondria into the cytosol, which then activates caspase-9, a key initiator caspase in this pathway.[8][9] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[9]
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[6] Activated caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[6]
Diagram of Apoptosis Induction by Chlorinated Chalcones
Caption: Signaling pathways of apoptosis induced by chlorinated chalcones.
B. Cell Cycle Arrest at the G2/M Phase
Chlorinated chalcones have been observed to arrest the cell cycle at the G2/M phase in various cancer cell lines.[10][11] This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. The mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins. Specifically, these compounds can decrease the expression of cyclin B1 and Cdc2 (also known as CDK1), which are crucial for the G2/M transition.[12][13] Concurrently, they can increase the expression of p21, a cyclin-dependent kinase inhibitor.[3][11]
Diagram of G2/M Cell Cycle Arrest by Chlorinated Chalcones
Caption: Mechanism of G2/M cell cycle arrest induced by chlorinated chalcones.
C. Inhibition of Key Signaling Pathways
Chlorinated chalcones have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, including the NF-κB and PI3K/Akt/mTOR pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Chalcones can inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would activate the transcription of pro-survival genes.
The PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Chalcones have been reported to inhibit this pathway, leading to a decrease in cancer cell proliferation and survival.[14]
Diagram of NF-κB Pathway Inhibition by Chlorinated Chalcones
Caption: Inhibition of the canonical NF-κB signaling pathway by chlorinated chalcones.
D. Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of various chlorinated chalcone derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2',5'-dihydroxy-4-chloro-dihydrochalcone | N9 (microglial) | - | [15] |
| 4-chloro-4′-hydroxychalcone | - | - | [5] |
| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 (colon) | 0.60 | [4] |
| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 (breast) | 0.89 | [4] |
| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | 143B (osteosarcoma) | 0.79 | [4] |
| Chloro chalcone 3 | MCF7 (breast) | 0.8 µg/mL | [5] |
| Chloro chalcone 3 | T47D (breast) | 0.34 µg/mL | [5] |
| Chloro chalcone 3 | HeLa (cervical) | 4.78 µg/mL | [5] |
| Chloro chalcone 3 | WiDr (colorectal) | 5.98 µg/mL | [5] |
| Chlorinated chalcones | MCF-7, HeLa, WiDr | 0.8-4.3 | [16] |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5 | AGS (gastric) | < 1.0 µg/mL | [4] |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 7 | HL-60 (leukemia) | < 1.57 µg/mL | [4] |
II. Antimicrobial Activity: A Broad Spectrum of Action
Chlorinated chalcones have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[17][18][19] The presence of the chlorine atom in the chalcone structure often enhances its antimicrobial potential.[19]
A. Mechanism of Antimicrobial Action
The antimicrobial mechanism of chalcones is attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting their function.[20] The introduction of a chlorine atom can further enhance this reactivity.
B. Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of some chlorinated chalcone derivatives against various microorganisms.
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone 10 | Gram-positive bacteria | 8-128 | [17] |
| Chalcone 9 | P. aeruginosa | 40 | [18] |
| Chalcone 9 | E. coli | 80 | [18] |
| Chalcone 11 | S. aureus | 40 | [18] |
| Chalcone 11 | C. albicans | 80 | [18] |
| 2-chloro-2′-hydroxychalcone | E. coli 10536, S. aureus DSM 799, P. aeruginosa DSM 939, C. albicans DSM 1386 | - | [14] |
| 3-chloro-2′-hydroxychalcone | E. coli 10536, S. aureus DSM 799, P. aeruginosa DSM 939, C. albicans DSM 1386 | - | [14] |
| Trifluoromethyl-substituted chalcone analog 13 | Fungi | - | [21] |
III. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chlorinated chalcones have been shown to possess potent anti-inflammatory properties.[22] Their mechanism of action primarily involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
A. Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of the anti-inflammatory action of chlorinated chalcones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[23] Some chlorinated chalcone derivatives have shown selective inhibition of COX-2 over the constitutive isoform COX-1, which is desirable as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs.[23]
B. Quantitative Data on Anti-inflammatory Activity
The following table shows the COX inhibitory activity of some chlorinated chalcone derivatives.
| Chalcone Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Parent Chalcone | COX-1 | 21.5 ± 1.4 | 1.8 | [23] |
| Parent Chalcone | COX-2 | 12.2 ± 0.8 | 1.8 | [23] |
| Chalcone analog AS1-6 | COX-1 | 12.6 ± 0.8 | 4.7 | [23] |
| Chalcone analog AS1-6 | COX-2 | 2.7 ± 0.2 | 4.7 | [23] |
| Chalcone 3h | iNOS | 11.9 ± 1.1 | - | [22] |
| Chalcone 3l | iNOS | 4.6 ± 1.7 | - | [22] |
| 4,4′-difluorochalcone | MPO | 0.05 | - | [24] |
IV. Antioxidant Activity: Scavenging Free Radicals
Chlorinated chalcones also exhibit significant antioxidant activity, which is the ability to neutralize harmful free radicals in the body.[25][26] Oxidative stress, caused by an imbalance between free radical production and the body's antioxidant defenses, is implicated in a wide range of diseases.
A. Mechanism of Antioxidant Action
The antioxidant activity of chalcones is generally attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The presence and position of hydroxyl and other electron-donating groups on the aromatic rings influence this activity. While chlorination is primarily an electron-withdrawing modification, the overall electronic properties of the molecule can still allow for effective radical scavenging.
B. Quantitative Data on Antioxidant Activity
The following table summarizes the antioxidant activity of some chalcone derivatives, often expressed as IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Chalcone Derivative | Assay | IC50 (µg/mL) | Reference |
| Chalcone derivatives | DPPH, ABTS, NO, Lipid Peroxidation | - | [10] |
| Chalcone derivatives | DPPH | - | [25] |
| Chalcone derivative PY | DPPH | 550 ppm | [27] |
| Chalcone derivative PY2 | DPPH | 700 ppm | [27] |
| Chalcone derivative CA | DPPH | > 1000 ppm | [27] |
| Chalcone derivative CA2 | DPPH | > 1000 ppm | [27] |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives | DPPH & ABTS | > 800 | [1] |
V. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of chlorinated chalcone derivatives.
A. Anticancer Activity: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the chlorinated chalcone derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the compound.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: Agar Well Diffusion Assay
Principle: The agar well diffusion method is used to assess the antimicrobial activity of a substance. The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the well.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) in a suitable broth.
-
Seeding of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate to create a lawn of bacteria.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 50-100 µL) of the chlorinated chalcone derivative solution (at a known concentration) into each well. Also, include a negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.
-
Data Analysis: Compare the zone of inhibition of the test compound with that of the positive and negative controls. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
C. Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically involves a fluorometric probe that is oxidized by the peroxidase component of COX-2 in the presence of its substrate, arachidonic acid. The fluorescence intensity is proportional to the enzyme activity, and a decrease in fluorescence in the presence of the test compound indicates inhibition.
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX inhibitor screening kit. This includes the assay buffer, COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid). Prepare a stock solution of the chlorinated chalcone derivative in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well black microplate, add the assay buffer, purified COX-2 enzyme, and the test compound at various concentrations or a vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
D. Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a stock solution of the chlorinated chalcone derivative in a suitable solvent (e.g., methanol or ethanol).
-
Serial Dilutions: Prepare a series of dilutions of the chalcone stock solution to obtain a range of concentrations.
-
Assay Procedure: In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the chalcone solutions. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
DPPH Addition: Add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the compound concentration.
VI. Structure-Activity Relationship (SAR)
The biological activity of chlorinated chalcones is significantly influenced by the number and position of chlorine atoms on the aromatic rings. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop models that correlate the chemical structure of these compounds with their biological activities.[11][18] These studies suggest that factors such as lipophilicity (log P) and electronic parameters play a crucial role in determining the anticancer activity.[18] For instance, the position of the chlorine atom on the B-ring of the chalcone can significantly modulate its antiproliferative activity and selectivity against cancer cells.[2]
VII. Conclusion and Future Perspectives
Chlorinated chalcone derivatives represent a versatile and promising class of compounds with a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Their ability to modulate multiple cellular targets and signaling pathways underscores their potential for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of newly synthesized chlorinated chalcones. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential and assess their pharmacokinetic and toxicological profiles. The continued exploration of chlorinated chalcones holds great promise for the discovery of new and effective drugs to combat a range of human diseases.
VIII. References
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Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. PMC. [Link]
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The proposed mechanism of chalcones on the inhibition of NF-κB... ResearchGate. [Link]
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New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. MDPI. [Link]
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IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. [Link]
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Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
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Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical Engineering and Applications. [Link]
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EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry. [Link]
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Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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The Chalcone Flavokawain B Induces G2/M Cell-Cycle Arrest and Apoptosis in Human Oral Carcinoma HSC-3. Journal of Agricultural and Food Chemistry. [Link]
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IC50 Values for Inhibition of MPO In Vitro and Ex Vivo. ResearchGate. [Link]
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The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway. PubMed. [Link]
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Chalcone-related small molecules as potent antibacterial and antifungal agents. Heliyon. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
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The antioxidant activity of the produced chalcone derivatives (IC50 in µg/mL). ResearchGate. [Link]
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Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. PMC. [Link]
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Cytotoxic activity (IC 50 values (µM)) of chalcone analogs (CH1, CH2),... ResearchGate. [Link]
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Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]
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Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PMC. [Link]
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Millepachine, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity. Oxford Academic. [Link]
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Synthesis and antimicrobial study of some chlorine containing chalcones. ResearchGate. [Link]
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Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation. Semantic Scholar. [Link]
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The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. PMC. [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PMC. [Link]
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Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. PubMed. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
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Overview on Strategies and Assays for Antibiotic Discovery. MDPI. [Link]
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synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository. [Link]
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A Brief Review of The Biological Activities of Chalcones And Their Derivatives. IJSART. [Link]
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Chalcones induces activation of caspase-9. HepG2 cells treated with... ResearchGate. [Link]
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Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC. [Link]
-
Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. PMC. [Link]
-
The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]
-
Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS. [Link]
-
Chalcone-induced apoptosis through caspase-dependent intrinsic pathways in human hepatocellular carcinoma cells. Researchers Universidad San Sebastián. [Link]
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Technical Monograph: Physicochemical & Synthetic Profile of 3-Chlorochalcone
Executive Summary
3-Chlorochalcone is a synthetic flavonoid derivative characterized by the presence of a chlorine substituent at the meta position of the B-ring (aldehyde-derived ring). As a member of the 1,3-diaryl-2-propen-1-one family, it serves as a critical "privileged scaffold" in medicinal chemistry. Its lipophilicity—driven by the chloro-substitution—significantly influences its pharmacokinetic profile, particularly membrane permeability and metabolic stability. This guide provides a definitive technical analysis of its molecular weight, lipophilicity, and synthetic pathways, designed for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in early-stage drug discovery.
Physicochemical Profile
The following data aggregates experimental and predicted values. For drug development purposes, the Partition Coefficient (LogP) is the critical parameter governing the compound's ability to cross the lipid bilayer.
| Parameter | Value | Notes |
| IUPAC Name | (2E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one | Trans isomer is thermodynamically favored. |
| CAS Number | 5328-73-4 | Distinguish from 3'-chlorochalcone (CAS 20426-48-6). |
| Molecular Formula | ||
| Molecular Weight | 242.70 g/mol | Monoisotopic Mass: 242.0498 |
| LogP (Predicted) | 3.70 ± 0.3 | Consensus value (XLogP3). Highly lipophilic. |
| LogP (Experimental) | Method Dependent | See Section 4 for determination protocol. |
| Melting Point | 75–77 °C | Crystalline solid. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 1 | Carbonyl oxygen. |
| Rotatable Bonds | 3 | Allows conformational flexibility in binding pockets. |
Lipophilicity: The Critical Determinant[2]
Lipophilicity (expressed as LogP) is the primary driver of 3-chlorochalcone's biological behavior. With a predicted LogP of ~3.7, the molecule resides in the upper range of "drug-likeness" (Lipinski’s Rule of 5 suggests LogP < 5).
Mechanistic Impact of the 3-Chloro Substituent
The addition of a chlorine atom at the meta position (C3) of the B-ring introduces a lipophilic bulk that alters the solvation shell of the molecule.
-
Hydrophobic Effect: The chlorine atom increases the hydrophobic surface area, enhancing affinity for lipophilic binding pockets (e.g., tubulin colchicine site).
-
Metabolic Stability: The Cl substituent blocks metabolic oxidation at the C3 position, potentially extending half-life compared to the unsubstituted parent chalcone.
-
Permeability: The high LogP facilitates passive diffusion across the blood-brain barrier (BBB), making this scaffold relevant for neurodegenerative research.
Workflow: Lipophilicity Determination (RP-HPLC Method)
While computational models (cLogP) are useful, experimental validation is required for IND (Investigational New Drug) applications. The Shake-Flask method is often replaced by RP-HPLC for chalcones due to their poor water solubility.
Figure 1: RP-HPLC workflow for determining the lipophilicity of chalcones. This method correlates retention factors (
Synthetic Protocol: Claisen-Schmidt Condensation[3][4][5][6]
To ensure high purity for biological testing, the Claisen-Schmidt condensation is the gold standard. This base-catalyzed aldol condensation followed by dehydration yields the thermodynamically stable (
Reagents
-
Reactant A: Acetophenone (1.0 eq)[1]
-
Reactant B: 3-Chlorobenzaldehyde (1.0 eq)
-
Catalyst: NaOH or KOH (40% aq. solution)
-
Solvent: Ethanol (95%) or Methanol
Step-by-Step Methodology
-
Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-chlorobenzaldehyde in 15 mL of ethanol in a round-bottom flask.
-
Catalysis: Cool the mixture to 0–5 °C in an ice bath. Add 5 mL of 40% NaOH dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 4:1) is mandatory.
-
Observation: A yellow precipitate typically forms as the chalcone crystallizes out of the solution.
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to remove unreacted aldehyde and aldol intermediates.
Validation Criteria
-
Yield: Expected >85%.
-
1H NMR (CDCl3): Look for the characteristic doublet of doublets for the
-unsaturated protons ( 7.4–7.8 ppm) with a coupling constant ( ) of ~15-16 Hz, confirming the trans ( ) geometry.
Figure 2: Synthetic pathway via Claisen-Schmidt condensation. The reaction is driven to the conjugated enone product by the stability of the extended
Structural-Activity Relationship (SAR) Context
The 3-chlorochalcone structure is not merely a final product but a template. The
-
The "Warhead": The enone system (
) is the pharmacophore responsible for biological activity. -
The "Steering Wheel": The 3-chloro group modulates lipophilicity and steric fit. A meta-chloro substituent is often superior to para-chloro for specific targets because it avoids steric clashes at the depth of the binding pocket while maintaining hydrophobic contacts.
References
-
PubChem. (2025).[2] 3-Chlorochalcone Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Bašić, J. V., et al. (2014). Determination of the lipophilicity of 2'-hydroxychalcones by RP-HPLC method. Hemijska industrija. Retrieved from [Link]
-
Romanelli, G. P., et al. (2011). Claisen-Schmidt condensation catalyzed by silica-supported Keggin heteropolyacids. Applied Catalysis A: General. Retrieved from [Link]
-
Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
Sources
Methodological & Application
Green Chemistry in Action: Solvent-Free Synthesis of Chlorinated Chalcones for Pharmaceutical Research
Introduction: The Imperative for Greener Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the synthesis of novel bioactive compounds is a cornerstone of innovation. Among these, chalcones, scientifically known as 1,3-diaryl-2-propen-1-ones, represent a privileged scaffold.[1][2] This class of compounds, belonging to the flavonoid family, features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[2][3] This structural motif is a key pharmacophore, bestowing upon chalcones a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4] The introduction of a chlorine atom into the chalcone structure can further enhance its bioactivity.[5]
The classical route to chalcone synthesis is the Claisen-Schmidt condensation, a well-established reaction between an aromatic ketone and an aromatic aldehyde.[2][6][7] However, traditional protocols often rely on volatile organic solvents, extended reaction times, and harsh conditions, posing significant environmental and safety concerns.[2] In alignment with the principles of green chemistry, there is a pressing need for sustainable and efficient synthetic methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous materials.[1][2][3]
This application note details solvent-free protocols for the synthesis of chlorinated chalcones, leveraging mechanochemical (grinding) and microwave-assisted techniques. These methods offer significant advantages over conventional approaches, including dramatically reduced reaction times, higher yields, simplified product isolation, and a significantly improved environmental profile.[1][2][8][9]
The Underpinning Chemistry: Claisen-Schmidt Condensation
The synthesis of chalcones is fundamentally an aldol condensation reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, known as the Claisen-Schmidt condensation.[10] The reaction proceeds via a base-catalyzed mechanism, which can be summarized in the following key steps:
-
Enolate Formation: A base, such as sodium hydroxide, abstracts an α-hydrogen from the ketone (e.g., a chloro-substituted acetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., a chloro-substituted benzaldehyde).
-
Aldol Addition: This attack forms an intermediate β-hydroxy ketone (an aldol).
-
Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone—the chalcone.
The solvent-free approaches described herein facilitate this reaction by bringing the reactants into close physical contact, often with the aid of a solid catalyst, thereby eliminating the need for a solvent to mediate the reaction.
Mechanistic Workflow of Claisen-Schmidt Condensation
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism for chalcone synthesis.
Solvent-Free Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the green synthesis of chlorinated chalcones. These methods are designed to be robust, reproducible, and easily adaptable for various substituted precursors.
Protocol 1: Mechanochemical Synthesis via Grinding
This "grindstone chemistry" approach is a simple, efficient, and environmentally friendly method that avoids the use of any solvent during the reaction phase.[2][11][12]
Materials and Equipment:
-
Substituted chloroacetophenone (1 equivalent)
-
Substituted chlorobenzaldehyde (1 equivalent)
-
Solid sodium hydroxide (NaOH) pellets (1 equivalent)
-
Porcelain mortar and pestle
-
Spatula
-
Büchner funnel and filter paper
-
Beakers
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Reactant Preparation: Accurately weigh equimolar amounts of the desired substituted chloroacetophenone and substituted chlorobenzaldehyde.
-
Grinding: Place the weighed reactants and a solid pellet of sodium hydroxide into a clean, dry porcelain mortar.[10][11]
-
Reaction Initiation: Begin grinding the mixture vigorously with the pestle.[11][13] The solid mixture will typically transform into a paste, and a color change is often observed, indicating the progression of the reaction.[10][13] Continue grinding for 5-15 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[14]
-
Work-up: Upon completion of the reaction (as indicated by TLC or the formation of a solid mass), add approximately 20 mL of cold water to the mortar and triturate the solid product with the pestle.[11]
-
Isolation: Isolate the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water to remove any remaining sodium hydroxide and unreacted aldehydes.[14]
-
Purification: While the crude product is often of high purity, it can be further purified by recrystallization from a minimal amount of hot ethanol to yield pure crystalline chalcones.[10][14]
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation provides a rapid and efficient method for heating, leading to a significant reduction in reaction times and often an increase in product yields compared to conventional heating.[9]
Materials and Equipment:
-
Substituted chloroacetophenone (1 equivalent)
-
Substituted chlorobenzaldehyde (1 equivalent)
-
Anhydrous zinc chloride (ZnCl₂) or another suitable solid catalyst (catalytic amount)
-
Microwave-safe reaction vessel with a cap
-
Domestic or laboratory microwave oven
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of the substituted chloroacetophenone and substituted chlorobenzaldehyde.
-
Catalyst Addition: Add a catalytic amount of a solid catalyst, such as anhydrous zinc chloride.[15]
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave oven. Irradiate the mixture at a suitable power level (e.g., 180-360 W) for short intervals (e.g., 30-60 seconds) to control the temperature and prevent overheating. The total reaction time is typically between 2-5 minutes.
-
Reaction Monitoring: After each irradiation interval, allow the mixture to cool and monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, allow the vessel to cool to room temperature. Add cold water to the reaction mixture and collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure chlorinated chalcone.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR).
Experimental Workflow Overview
Caption: General experimental workflow for the solvent-free synthesis of chlorinated chalcones.
Comparative Data and Expected Outcomes
The solvent-free methods presented here offer significant improvements in terms of reaction time and yield compared to traditional solvent-based syntheses.
| Synthesis Method | Typical Reaction Time | Typical Yield Range | Key Advantages |
| Conventional (Solvent-based) | Several hours (up to 24 hours)[9] | 40-70% | Well-established |
| Grinding (Solvent-free) | 5-15 minutes[11] | 75-95%[12] | Simplicity, low cost, eco-friendly[8][11] |
| Microwave-Assisted (Solvent-free) | 2-5 minutes[9][16] | 85-95%[16] | Rapid, high yields, energy efficient[3][17] |
Discussion: The Green Advantage in Drug Development
The adoption of green chemistry principles in the synthesis of pharmacologically active compounds like chlorinated chalcones is not merely an environmental consideration but a strategic advantage in drug development.
Efficiency and Cost-Effectiveness: The dramatic reduction in reaction times and the high yields achieved with solvent-free methods translate to increased productivity and lower energy consumption.[8] The elimination of organic solvents also reduces the costs associated with their purchase, handling, and disposal.[12]
Safety and Environmental Impact: By avoiding volatile and often toxic organic solvents, these protocols enhance laboratory safety and minimize the environmental footprint of the synthetic process.[1][12] This aligns with the growing emphasis on sustainable practices within the pharmaceutical industry.
Simplicity and Scalability: The operational simplicity of the grinding method, in particular, makes it an attractive option for both academic research and industrial applications.[1][11] While scalability of grinding can present challenges, mechanochemical techniques like ball milling and extrusion offer viable paths for larger-scale production.[1][18] Microwave-assisted synthesis is also amenable to scaling up with appropriate equipment.
Conclusion
The solvent-free synthesis of chlorinated chalcones via grinding and microwave irradiation represents a significant advancement over traditional methods. These green chemistry approaches offer rapid, efficient, and environmentally benign routes to a class of compounds with considerable potential in drug discovery and development. By embracing these sustainable practices, researchers can accelerate the synthesis of novel therapeutic agents while minimizing the environmental impact of their work.
References
- A Review: Green Synthesis of Chalcone - Tuijin Jishu/Journal of Propulsion Technology.
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC.
- Green Chemistry: Sustainable Synthesis of Chalcones and Applications - RJPN.
- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones | Progress in Nutrition - Mattioli 1885.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC.
- Solvent Free Microwave Assisted Synthesis of Chalcones and Their Antifungal Activities.
-
Synthesis and antimicrobial study of some chlorine containing chalcones - ResearchGate. Available at: [Link]
- Application Notes & Protocols for the Green Synthesis of Chalcones - Benchchem.
- Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract - Journal of Applied Organometallic Chemistry.
-
MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES - Pharmacophore. Available at: [Link]
-
SYNTHESIS OF CHALCONES - Jetir.Org. Available at: [Link]
-
Solvent-free synthesis of chalcones using Mg(HSO4)2 - RSC Publishing. Available at: [Link]
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions.
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. Available at: [Link]
-
Solvent-Free Synthesis of Chalcones | Journal of Chemical Education - ACS Publications. Available at: [Link]
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. Available at: [Link]
-
An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions - Taylor & Francis. Available at: [Link]
-
A solvent-free protocol for the green synthesis of heterocyclic chalcones - Scholars Research Library. Available at: [Link]
-
Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis - RJPN. Available at: [Link]
-
(PDF) Solvent Free Synthesis of Chalcones and their Antibacterial Activities - ResearchGate. Available at: [Link]
Sources
- 1. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpn.org [rjpn.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rjpn.org [rjpn.org]
- 13. tandfonline.com [tandfonline.com]
- 14. jetir.org [jetir.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by 𝑆𝑡𝑒𝑟𝑐𝑢𝑙𝑖𝑎 Extract [jaoc.samipubco.com]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
- 18. Solvent-free synthesis of chalcones using Mg(HSO4)2 - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Application Note: Recrystallization of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (3'-Chlorochalcone). It synthesizes specific physicochemical data with practical, field-proven recrystallization strategies.
Introduction & Compound Profile
The target compound, This compound (often referred to as 3'-chlorochalcone), is a privileged scaffold in medicinal chemistry, frequently utilized as an intermediate for flavonoids, pyrazolines, and heterocyclic bioactive agents.[1][2]
Unlike its para-substituted analogs, the meta-chloro substitution on the ketone ring introduces specific asymmetry and lipophilicity changes that influence crystal lattice energy. Successful purification requires a solvent system that balances the solubility of the lipophilic aromatic rings with the polarity of the
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | Trans isomer is thermodynamically stable. |
| Molecular Formula | C | |
| Molecular Weight | 242.70 g/mol | |
| Melting Point | 93–94 °C | Distinct from 4'-chloro isomer (~99–101 °C). |
| Appearance | Pale yellow to white needles | Color intensity depends on purity/particle size. |
| Solubility Profile | High: EtOAc, DCM, AcetoneModerate: Hot EthanolLow: Water, Cold Hexane |
Solvent Selection Strategy
The selection of a recrystallization solvent is governed by the Temperature-Dependent Solubility Differential . For 3'-chlorochalcone, the melting point (93–94 °C) is sufficiently high to avoid immediate "oiling out" in boiling ethanol (bp 78 °C), making alcohol-based systems the primary choice.
Primary System: Ethanol (95%)[3]
-
Mechanism: Ethanol acts as a "Goldilocks" solvent. The hydroxyl group interacts with the ketone carbonyl via hydrogen bonding, while the ethyl chain accommodates the aromatic rings.
-
Advantages: Non-toxic, cost-effective, and provides excellent crystal habit (needles) which aids filtration.
-
Protocol Suitability: Routine purification of crude reaction mixtures (Claisen-Schmidt condensation products).
Secondary System: Ethyl Acetate / Hexane (Solvent/Anti-Solvent)
-
Mechanism: Ethyl Acetate (EtOAc) dissolves the compound readily via dipole-dipole interactions. Hexane (non-polar) disrupts these interactions, forcing the compound out of solution as the lattice energy overcomes solvation.
-
Advantages: Superior for removing non-polar tarry impurities or when the compound is too soluble in ethanol.
-
Protocol Suitability: High-purity analytical standards or recovering product from mother liquors.
Solvent Decision Matrix
The following decision tree outlines the logical flow for selecting the optimal solvent system based on crude material behavior.
Figure 1: Decision matrix for selecting the appropriate recrystallization solvent system.
Detailed Experimental Protocols
Protocol A: Recrystallization from 95% Ethanol (Standard)
Objective: Purification of crude solid obtained from condensation reactions.
Materials:
-
Crude 3'-chlorochalcone
-
Ethanol (95%)[3]
-
Hot plate/Magnetic stirrer[3]
-
Erlenmeyer flask & Stemless glass funnel[4]
Procedure:
-
Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[3][4][5]
-
Dissolution: Add a minimum amount of 95% Ethanol.[3] Heat the mixture to boiling (approx. 80 °C) on a hot plate with stirring.
-
Critical Step: Add ethanol in small aliquots (1-2 mL) until the solid just dissolves. Do not add excess solvent, or yield will plummet.
-
-
Hot Filtration (Optional): If insoluble particles (dust, catalyst residue) remain, filter the hot solution rapidly through a pre-warmed stemless funnel + fluted filter paper into a clean, hot flask.
-
Cooling: Remove from heat and cover the flask with a watch glass.
-
Phase 1: Allow to cool to room temperature undisturbed (approx. 20–30 mins). Rapid cooling here causes precipitation of impurities.
-
Phase 2: Once at room temp, place in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
-
-
Isolation: Collect crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 2 x 5 mL of ice-cold ethanol.
-
Note: The wash solvent must be ice-cold to prevent redissolving the crystals.[6]
-
-
Drying: Air dry on the funnel for 10 minutes, then dry in a vacuum desiccator or oven (40 °C) to constant weight.
Protocol B: Two-Solvent Recrystallization (EtOAc / Hexane)
Objective: Used when the compound is too soluble in ethanol or to remove stubborn non-polar impurities.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
-
Precipitation: While keeping the solution hot (near boiling), slowly add hot Hexane dropwise.
-
Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.
-
Clarification: Add 1–2 drops of hot Ethyl Acetate to clear the solution.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then ice bath.
-
Isolation: Filter and wash with a cold 1:3 mixture of EtOAc:Hexane.
Troubleshooting & Optimization
Common issues during the recrystallization of chalcones and their remediation.
| Issue | Diagnosis | Remediation Strategy |
| Oiling Out | Product forms a liquid layer at the bottom instead of crystals. | 1. Temperature: The solution is too hot or too concentrated. Re-heat to dissolve, add slightly more solvent (10%), and cool very slowly.2. Seeding: Add a seed crystal at the cloud point.3. Scratching: Scratch the inner glass wall with a glass rod to induce nucleation.[6][7] |
| Low Yield | Very few crystals form after cooling. | 1. Excess Solvent: Too much solvent was used.[6] Boil off 30-50% of the solvent and re-cool.2. Solubility: The compound is too soluble in cold ethanol. Switch to Protocol B (EtOAc/Hexane). |
| Colored Impurities | Crystals retain a dark yellow/orange color (distinct from the natural pale yellow). | Activated Charcoal: During the hot dissolution step, add activated charcoal (1-2% w/w), stir for 5 mins, and perform hot filtration. |
Recrystallization Workflow Diagram
Figure 2: Step-by-step workflow for the recrystallization process.
References
-
ChemicalBook. (2024). 3''-Chlorochalcone Properties and Melting Point Data. Retrieved from
-
SpectraBase. (2024). 3'-Chlorochalcone Spectral Data and Melting Point (93-94°C). John Wiley & Sons.[8] Retrieved from
-
BenchChem. (2025).[6][3][5] Purifying Chalcone Derivatives by Recrystallization: General Protocols. Retrieved from
-
Organic Syntheses. (2023). General Procedures for Chalcone Synthesis and Purification. Retrieved from
Sources
- 1. 3'-Chlorochalcone | C15H11ClO | CID 639084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. spectrabase.com [spectrabase.com]
Application Note: Microwave-Assisted Synthesis of 3'-Chlorochalcone
Executive Summary
This application note details the optimized protocol for the synthesis of 3'-chlorochalcone (1-(3-chlorophenyl)-3-phenylprop-2-en-1-one) using microwave-assisted organic synthesis (MAOS). While conventional Claisen-Schmidt condensation requires prolonged heating (12–24 hours) and often results in moderate yields (50–70%), the microwave-assisted protocol described herein achieves >90% yield in under 5 minutes .
This guide is designed for medicinal chemists and drug development researchers, focusing on the 3'-chloro derivative, a privileged scaffold in oncology and antimicrobial research due to the electronic influence of the halogen on the A-ring, which enhances lipophilicity and metabolic stability.
Chemical Basis & Mechanism
The synthesis relies on the Claisen-Schmidt condensation , a base-catalyzed aldol-type reaction between a ketone (3-chloroacetophenone) and an aldehyde (benzaldehyde).
Reaction Mechanism
-
Enolate Formation: The base (NaOH/KOH) abstracts an
-proton from 3-chloroacetophenone. The electron-withdrawing chlorine atom at the meta position stabilizes the developing negative charge, facilitating this step compared to unsubstituted acetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde to form a
-hydroxy ketone (ketol). -
Dehydration: Spontaneous elimination of water (E1cB mechanism) yields the
-unsaturated ketone (chalcone). The microwave irradiation accelerates this dehydration step, driving the equilibrium toward the product.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific role of microwave energy in overcoming activation barriers.
Caption: Reaction pathway showing microwave acceleration of the dehydration step to drive product formation.
Experimental Protocols
Materials
-
Reagents: 3-Chloroacetophenone (10 mmol), Benzaldehyde (10 mmol).
-
Catalyst: Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH).
-
Solvent: Ethanol (95%) or Solvent-free (using solid support).
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (700W) with reflux setup.
Protocol A: Solvent-Free Green Synthesis (Recommended)
Best for: High yield, eco-friendly compliance, and rapid workup.
-
Preparation: In a 50 mL borosilicate beaker, mix 3-chloroacetophenone (1.54 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) .
-
Catalyst Addition: Add KOH pellets (0.5 g) directly to the mixture.
-
Homogenization: Grind the mixture with a glass rod for 1 minute until a paste forms (exothermic onset may be felt).
-
Irradiation: Place the beaker in the microwave reactor.
-
Settings: Power = 180–200 W; Temperature limit = 80°C.
-
Time: Irradiate for 2–3 minutes in 30-second pulses to prevent overheating.
-
-
Workup: Cool to room temperature. Add cold water (50 mL) to the solid residue and stir vigorously to dissolve inorganic salts.
-
Isolation: Filter the precipitated yellow solid. Wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from hot ethanol to obtain pale yellow crystals.
Protocol B: Ethanol-Mediated Synthesis
Best for: Scaling up or when temperature control is critical.
-
Solution: Dissolve reactants (10 mmol each) in Ethanol (15 mL) in a microwave-safe round-bottom flask.
-
Catalysis: Add 10% NaOH (aq) (5 mL) dropwise while stirring.
-
Irradiation:
-
Settings: Power = 300 W; Temperature = 60°C (Reflux).
-
Time: 3–5 minutes.
-
-
Workup: Pour reaction mixture into crushed ice (100 g) containing dilute HCl (2 mL) to neutralize excess base.
-
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.
Experimental Workflow Diagram
Caption: Step-by-step workflow from reactant mixing to final product characterization.
Results & Validation Data
Yield Comparison: Microwave vs. Conventional
The microwave method demonstrates superior efficiency, primarily due to the rapid heating of polar intermediates (ionic conduction mechanism).
| Parameter | Conventional Heating (Reflux) | Microwave Assisted (Solvent-Free) | Improvement Factor |
| Time | 12 – 24 Hours | 2 – 4 Minutes | ~360x Faster |
| Yield | 65 – 72% | 88 – 94% | +25% Yield |
| Purity (Crude) | Requires Chromatography | Recrystallization Sufficient | Cleaner Profile |
| Energy Usage | High (Continuous Reflux) | Low (Pulse Irradiation) | Green Chemistry |
Product Characterization (Self-Validation)
To validate the synthesis of 3'-chlorochalcone , compare your results against these standard spectral benchmarks.
-
Physical State: Pale yellow crystalline solid.
-
Melting Point: 93–94°C [1].[1]
-
IR Spectroscopy (KBr):
- : C=O stretching (conjugated ketone).
- : C=C aromatic/alkene stretching.
- : C-H bending (indicative of trans-geometry).
-
H NMR (400 MHz, CDCl
):- 7.4–8.0 (m, 9H, Aromatic protons).
-
7.55 (d, 1H,
Hz, ). -
7.80 (d, 1H,
Hz, ). -
Note: The coupling constant (
Hz) confirms the formation of the (E)-isomer (trans), which is thermodynamically favored.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction or overheating causing polymerization. | Increase MW power slightly (20W increments) or extend time by 30s. Ensure reactants are ground to a fine paste (Method A). |
| Oily Product | Solvent trapping or incomplete crystallization. | Scratch the flask with a glass rod to induce nucleation. Recrystallize from minimal hot ethanol. |
| Michael Addition Byproducts | Excess base or prolonged heating. | Reduce base concentration. Quench reaction immediately after MW cycle with dilute HCl. |
| Superheating/Bumping | Rapid solvent boiling (Method B). | Use a stir bar during irradiation.[2] Use "Pulse" mode (10s ON / 10s OFF). |
References
-
SpectraBase. (n.d.). 3'-Chlorochalcone Spectrum & Properties. Wiley Science Solutions. Retrieved from [Link]
-
Srivastava, Y.K. (2008). Ecofriendly Microwave Assisted Synthesis of Some Chalcones. Rasayan Journal of Chemistry, 1(4), 884-886. Retrieved from [Link]
-
Cabrera, M., et al. (2017). Green Chemistry: Sustainable Synthesis of Chalcones. Frontiers in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5354964, 3'-Chlorochalcone. Retrieved from [Link]
Sources
TLC mobile phase for separating chalcone from 3-chloroacetophenone
Application Note: Optimized TLC Mobile Phase Strategies for the Separation of Chalcone from 3-Chloroacetophenone
Executive Summary
This application note details the chromatographic principles and protocols for monitoring the Claisen-Schmidt condensation of 3-chloroacetophenone to form chalcone derivatives . While Thin Layer Chromatography (TLC) is the standard method for reaction monitoring, the structural similarity between the starting ketone (3-chloroacetophenone) and the product (chalcone) often results in overlapping
Physicochemical Basis of Separation
To design an effective mobile phase, one must understand the intermolecular forces at play on the silica surface (Stationary Phase: Silica Gel 60
-
3-Chloroacetophenone (Starting Material - SM):
-
Functionality: Ketone with a chloro-substituted aromatic ring.[1]
-
Interaction: The carbonyl oxygen acts as a hydrogen bond acceptor (Lewis base) with the silanol groups (Si-OH) of the silica. The chlorine atom exerts an inductive electron-withdrawing effect, slightly increasing the polarity of the carbonyl carbon but adding lipophilicity to the ring.
-
-
Chalcone (Product - P):
-
Functionality:
-unsaturated ketone (enone) bridging two aromatic rings.[2] -
Interaction: The extended conjugation (
-system) increases the molecule's lipophilicity (hydrophobic surface area) compared to the starting ketone. -
Chromatographic Behavior: Generally, the chalcone is less polar than the starting ketone and should elute with a higher
. However, the difference is often subtle ( ) because the carbonyl dipole remains the dominant interaction site for both species.
-
Mobile Phase Optimization Strategy
The "General Eluotropic Series" (Hexane < Toluene < DCM < Ethyl Acetate) is the starting point. However, for this specific pair, we must tune the Selectivity (
Primary Solvent System: Hexane / Ethyl Acetate
This is the industry standard for initial screening.
-
Advantage: Excellent UV transparency; low toxicity.
-
Starting Point: 90:10 (Hex:EtOAc).
-
Behavior: If the spots do not move, increase polarity to 80:20.
Secondary Solvent System: Toluene Modification
If the SM and Product co-elute (overlap), switching the non-polar component from Hexane (aliphatic) to Toluene (aromatic) can improve separation due to
-
Recommendation: Toluene:Ethyl Acetate (95:5).
Data Summary: Predicted Elution Order
| Compound | Polarity | Predicted | UV Visibility (254 nm) |
| 3-Chloroacetophenone | Moderate | 0.30 – 0.40 | Strong (Dark Spot) |
| Benzaldehyde (Co-reactant) | Moderate-Low | 0.45 – 0.55 | Strong |
| Chalcone Product | Low | 0.40 – 0.55* | Strong + Fluorescence (Yellow) |
*Note: The Chalcone and Benzaldehyde often compete. The disappearance of the ketone (lower
Detailed Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (HPLC Grade).
-
Visualization: UV Lamp (254 nm / 365 nm) and p-Anisaldehyde Stain.
Step-by-Step Workflow
1. Chamber Saturation (Critical Step)
-
Add 10 mL of Hexane:Ethyl Acetate (8:2 v/v) to the developing chamber.
-
Place a filter paper liner inside to wick solvent and saturate the headspace.
-
Why: Un-saturated chambers lead to "smiling" solvent fronts and irreproducible
values due to solvent evaporation from the plate surface.
2. Sample Spotting (The "Co-Spot" Technique)
-
Dissolve a small amount of the reaction mixture in EtOAc.
-
Prepare reference standards of 3-chloroacetophenone (SM1) and the aldehyde (SM2).
-
Spotting Pattern:
-
Lane 1: SM1 (Ketone)
-
Lane 2: Co-Spot (SM1 + Reaction Mixture)
-
Lane 3: Reaction Mixture (RM)
-
Lane 4: SM2 (Aldehyde)
-
-
Why: The Co-Spot (Lane 2) is the only way to prove separation. If Lane 2 shows a "figure-8" or two distinct spots, you have separation. If it is a single blob, your mobile phase is too polar or lacks selectivity.
3. Development
-
Elute until the solvent front reaches 1 cm from the top.[2]
-
Remove and immediately mark the solvent front with a pencil.[2]
4. Visualization
-
UV 254 nm: Circle all dark spots.[2] The chalcone product often appears as a dark spot that may fluoresce yellow under 365 nm UV due to extended conjugation.
-
Staining (Optional): Dip in p-Anisaldehyde and heat. Chalcones typically turn distinct red/orange/brown colors, whereas acetophenones may stain differently or require more vigorous heating.
Visualization of Logic & Workflow
The following diagram illustrates the decision matrix for method development.
Figure 1: Decision tree for optimizing TLC mobile phases for chalcone synthesis monitoring.
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Streaking / Tailing | Acidic protons on silica interacting strongly with the product. | Add 1% Acetic Acid or Triethylamine to the mobile phase to sharpen spots (depending on functional groups; usually acid for phenols, base for amines). |
| No Movement ( | Solvent system too non-polar. | Increase Ethyl Acetate ratio to 70:30. |
| "Ghost" Spots | Degradation of chalcone. | Chalcones can be light-sensitive.[3] Develop plate immediately and store reaction in the dark. |
| Overlap | Similar polarity of SM and Product. | Use the Co-Spot technique described in Section 4. Try Dichloromethane (DCM) as an alternative solvent (100% DCM). |
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Monitoring Chalcone Reactions Using Thin-Layer Chromatography (TLC). Retrieved from
-
Royal Society of Chemistry. (2017).[4] Preparation of chalcone and its further Robinson annulation.[4] Comprehensive Organic Chemistry Experiments. Retrieved from
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones.[5] Journal of Chemical Education, 81(9), 1345. (Standard reference for relative polarity in Claisen-Schmidt).
Sources
Application Note: Synthesis of Pyrazoline Derivatives from 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
Abstract
This application note details the protocol for the synthesis of stable N-acetyl-pyrazoline derivatives from the chalcone precursor 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one . Pyrazolines are five-membered nitrogen-containing heterocycles with significant pharmacological value, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide prioritizes the Glacial Acetic Acid-Catalyzed Cyclocondensation method due to its high reproducibility, product stability, and operational simplicity compared to oxidative simple pyrazoline routes. We provide a self-validating workflow, including mechanistic insights, step-by-step protocols, and critical characterization data (NMR/IR) to ensure successful replication.
Introduction & Scientific Rationale
The Precursor: Chalcone Architecture
The starting material, This compound , is a chalcone characterized by an
-
Ring A (Ketone side): 3-Chlorophenyl moiety.[1][3][4] This electron-withdrawing substituent influences the electrophilicity of the carbonyl carbon.
-
Ring B (Enone side): Phenyl moiety. This group occupies the C5 position in the final pyrazoline ring, creating a chiral center.
Reaction Mechanism: The Cyclocondensation Pathway
The transformation involves the reaction of the chalcone with hydrazine hydrate in the presence of acetic acid. This is not merely a solvent choice but a chemical reagent that performs in situ acetylation.
Mechanistic Steps:
-
Condensation: The hydrazine nucleophile attacks the carbonyl carbon of the chalcone, eliminating water to form a hydrazone intermediate .
-
Michael Addition (Cyclization): The terminal amine of the hydrazone attacks the
-carbon of the alkene. -
Acetylation: In the presence of glacial acetic acid, the N1 nitrogen is acetylated, preventing oxidation to a pyrazole and stabilizing the pyrazoline ring.
Figure 1: Mechanistic pathway from chalcone to N-acetyl pyrazoline.
Materials and Equipment
Reagents
| Reagent | Grade | Purpose |
| This compound | >98% HPLC | Starting Material |
| Hydrazine Hydrate | 80% or 99% | Nucleophile |
| Glacial Acetic Acid | ACS Reagent | Solvent & Acetylating Agent |
| Ethanol (Absolute) | ACS Reagent | Recrystallization Solvent |
| Ice/Water | Distilled | Quenching/Precipitation |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser with water circulation
-
Magnetic stirrer and hot plate with temperature control
-
Vacuum filtration setup (Buchner funnel)
-
TLC plates (Silica gel 60 F254)
Experimental Protocol: Synthesis of 1-Acetyl-3-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. Glacial acetic acid is corrosive. Perform all reactions in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol (approx. 2.42 g) of this compound in 20–25 mL of glacial acetic acid.
-
Note: The chalcone may not dissolve instantly; gentle warming will aid dissolution.
-
-
Reagent Addition: Slowly add 0.02 mol (approx. 1.0 mL) of hydrazine hydrate (99%) to the solution while stirring.
-
Exothermic Check: The reaction is mildly exothermic. Add dropwise to prevent runaway boiling.
-
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 118°C) for 6–8 hours .
-
Monitoring: Monitor progress via TLC (Eluent: n-Hexane:Ethyl Acetate 7:3). The starting chalcone spot (
) should disappear, replaced by a lower fluorescent spot.
-
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the contents slowly into 100 mL of crushed ice-water with vigorous stirring.
-
Isolation: A solid precipitate (cream to pale yellow) will form immediately. Let it stand for 30 minutes to ensure complete precipitation.
-
Filtration: Filter the solid using vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove excess acetic acid.
-
pH Check: Ensure the filtrate washings are neutral to litmus paper.
-
-
Purification: Recrystallize the crude product from hot ethanol .
-
Dissolve solid in minimum boiling ethanol.
-
Filter hot (if insoluble impurities exist).
-
Cool slowly to room temperature, then 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Data Interpretation
To validate the synthesis, compare your data against these expected spectral signatures.
Physical Properties[5]
-
Appearance: Pale yellow to cream crystalline solid.
-
Yield: Expected range 65–85%.
-
Melting Point: Typically sharp (range depends on purity, approx. 130–150°C range for similar derivatives; determine experimentally).
Infrared Spectroscopy (FT-IR)
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |
| C=O (Acetyl) | 1650 – 1680 | Strong band. Confirms N-acetylation.[5] Absence indicates failure of acetylation. |
| C=N (Pyrazoline) | 1590 – 1610 | Characteristic of the pyrazoline ring. |
| C-H (Aromatic) | 3000 – 3100 | Weak stretching bands. |
| C-Cl | 700 – 750 | Presence of the chloro-substituent. |
Nuclear Magnetic Resonance (¹H-NMR)
The pyrazoline ring protons form a characteristic ABX spin system , which is the definitive proof of cyclization.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Proton A (H₄a):
3.0 – 3.2 ppm (dd, Hz). One of the methylene protons.[4][6][7][8] -
Proton B (H₄b):
3.7 – 3.9 ppm (dd, Hz). The other methylene proton.[8] -
Proton X (H₅):
5.4 – 5.9 ppm (dd, Hz). The methine proton at the chiral center. -
Acetyl Methyl:
2.2 – 2.4 ppm (Singlet, 3H). Confirms the -acetyl group.[5] -
Aromatic Region:
6.8 – 8.0 ppm (Multiplet).[9] Integration should account for 9 aromatic protons (4 from chlorophenyl ring, 5 from phenyl ring).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete precipitation or trapped solvent. | Scratch the flask walls with a glass rod while in ice bath. Re-dissolve in minimal ethanol and cool slowly. |
| Low Yield (<50%) | Incomplete reaction or loss during filtration. | Extend reflux time.[10] Ensure water wash is not acidic (acid solubilizes product slightly). |
| Missing C=O Peak in IR | Formation of simple pyrazoline (NH) instead of N-acetyl. | Ensure Glacial Acetic Acid was used as solvent, not dilute acetic acid. |
| Starting Material Remains | Reaction stalled. | Add a catalytic amount (few drops) of concentrated HCl if using ethanol solvent (alternative route), or increase reflux time in acetic acid. |
Biological Context (Application Note)
Derivatives of 3,5-diaryl-4,5-dihydro-1H-pyrazoles synthesized via this protocol are privileged scaffolds in drug discovery. Specifically, the 3-(3-chlorophenyl) substitution pattern has been cited in literature for enhanced antimicrobial activity against Gram-positive bacteria (S. aureus) and anti-inflammatory potential (COX-2 inhibition) due to the lipophilicity introduced by the chlorine atom [1, 2].
References
-
Levai, A. (2002). Synthesis of pyrazolines from chalcones. Journal of Heterocyclic Chemistry. Link
-
Ahmad, M. R., et al. (2016). Synthesis and biological evaluation of pyrazoline derivatives. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[11] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for pyrazoline synthesis protocols).
Disclaimer: This protocol is for research purposes only. Users must validate the method in their own laboratory environment.
Sources
- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 3. rsc.org [rsc.org]
- 4. cajmns.casjournal.org [cajmns.casjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 9. ijirset.com [ijirset.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Acid-Mediated Synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one
Executive Summary
This application note details the acid-catalyzed Claisen-Schmidt condensation of benzaldehyde and 3-chloroacetophenone to synthesize (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (3'-chlorochalcone). While base-catalyzed aldol condensations are the industry standard for chalcone synthesis, acid-mediated pathways are critical when substrates contain base-labile functionalities or when specific solubility profiles in organic media (e.g., glacial acetic acid) are required.
This guide provides a robust, self-validating protocol using sulfuric acid in glacial acetic acid, offering a controlled alternative to the rapid, often exothermic base-catalyzed route. It includes mechanistic insights, detailed workflow diagrams, and characterization data to ensure reproducibility in drug discovery and medicinal chemistry environments.
Mechanistic Insight & Rationale
Why Acid Catalysis?
The acid-catalyzed pathway operates via a distinct mechanism compared to the base-mediated enolate route.[1]
-
Electrophile Activation: The acid protonates the carbonyl oxygen of the benzaldehyde, significantly increasing its electrophilicity.
-
Enol Generation: Unlike the base which forms a reactive enolate, the acid promotes the tautomerization of 3-chloroacetophenone to its enol form.
-
Condensation: The enol attacks the activated aldehyde.[2]
-
Dehydration: Acidic conditions rapidly facilitate the elimination of water (E1/E2 mechanism) to form the
-unsaturated ketone, driving the equilibrium forward.
Reaction Pathway Diagram
The following diagram illustrates the critical intermediates and electron flow during the acid-catalyzed synthesis.
Figure 1: Mechanistic pathway for the acid-catalyzed Claisen-Schmidt condensation showing parallel activation and enolization steps.
Materials & Safety Profile
Reagents and Solvents
| Reagent | CAS No. | Role | Purity Grade |
| 3-Chloroacetophenone | 99-02-5 | Nucleophile (Ketone) | >98% |
| Benzaldehyde | 100-52-7 | Electrophile (Aldehyde) | >99% (Freshly distilled) |
| Glacial Acetic Acid | 64-19-7 | Solvent | ACS Reagent |
| Sulfuric Acid ( | 7664-93-9 | Catalyst | Conc. (98%) |
| Ethanol (EtOH) | 64-17-5 | Recrystallization | 95% or Absolute |
Safety Critical Control Points
-
Benzaldehyde: Oxidizes to benzoic acid upon air exposure. Use fresh or distilled bottles to ensure accurate stoichiometry.
-
Sulfuric Acid/Acetic Acid: Highly corrosive. The reaction generates heat upon mixing. Perform all acid additions slowly in a fume hood.
-
Lachrymators: Benzaldehyde and
-haloketones (potential side products if halogenated solvents are used) are eye irritants. Wear safety goggles and work in a ventilated hood.
Experimental Protocol: Acid-Mediated Synthesis
Target Scale: 10 mmol Estimated Yield: 70-85%
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Solvation: Add 3-chloroacetophenone (1.54 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (10 mL). Stir until a homogeneous solution is obtained.
-
Catalyst Addition: Critical Step. While stirring vigorously, add Conc. Sulfuric Acid (1.0 mL) dropwise.
-
Note: The solution may darken (yellow/orange) due to protonation and conjugation formation.
-
Caution: Exothermic reaction. If scale is >50 mmol, use an ice bath during addition.
-
Phase 2: Reaction & Monitoring
-
Incubation: Stir the mixture at Room Temperature (20-25°C) for 24-48 hours.
-
Optimization: If precipitation is slow, the mixture can be gently heated to 50°C for 4 hours, then cooled.
-
-
IPC (In-Process Control): Monitor via TLC (Silica gel, 20% EtOAc/Hexane).
-
Starting Material: High
(Aldehyde/Ketone). -
Product: Distinct spot with lower
than reactants but higher than intermediates. UV active (254 nm).
-
Phase 3: Workup & Isolation
-
Quenching: Prepare a beaker with 50 g of crushed ice and 50 mL of water.
-
Precipitation: Pour the reaction mixture slowly onto the crushed ice with stirring. The chalcone will precipitate as a solid.
-
Filtration: Collect the crude solid via vacuum filtration (Buchner funnel).[3]
-
Washing: Wash the filter cake with cold water (
mL) to remove residual acid and acetic acid. Verify filtrate pH is neutral (pH ~7).
Phase 4: Purification
-
Recrystallization: Transfer crude solid to a flask. Dissolve in minimum boiling Ethanol (95%) .
-
Crystallization: Allow to cool slowly to RT, then refrigerate (4°C).
-
Drying: Filter pure crystals and dry in a vacuum oven at 40°C for 4 hours.
Workflow Diagram
Figure 2: Operational workflow for the acid-mediated synthesis of 3'-chlorochalcone.
Characterization & Validation
To validate the synthesis, compare obtained data against the following reference standards.
Physicochemical Properties
| Property | Expected Value | Notes |
| Appearance | Pale yellow crystalline solid | Typical of chalcones (conjugated enones). |
| Melting Point | 81 - 83 °C | Literature value for (E)-isomer [1]. |
| Yield | 70 - 85% | Acid catalysis is generally slower than base but cleaner for this substrate. |
| Solubility | Soluble in EtOAc, DCM, Acetone. | Insoluble in water. |
Spectroscopic Data (Expected)
-
H NMR (400 MHz,
):- 7.40–7.65 (m, aromatic protons).
-
7.80 (d,
Hz, 1H, , -proton). -
7.50 (d,
Hz, 1H, , -proton). -
Key Diagnostic: The large coupling constant (
Hz) confirms the (E)-configuration (trans) of the alkene [2].
-
IR (ATR):
-
cm
(C=O stretch, conjugated).[4] -
cm
(C=C stretch).
-
cm
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling out | Impure reactants or rapid cooling. | Use fresh benzaldehyde. Seed the oil with a pure crystal or scratch the glass to induce nucleation. |
| Low Yield | Incomplete reaction (equilibrium). | Increase reaction time or temperature (up to 50°C). Ensure anhydrous conditions to drive dehydration. |
| Dark Product | Polymerization or oxidation. | Reduce acid concentration or reaction temperature. Perform recrystallization with activated charcoal. |
| No Precipitate | High solubility in AcOH/Water mix. | Add more ice/water to the quench. Salt out with NaCl if necessary. |
References
-
Fun, H.-K., Hemamalini, M., Samshuddin, S. & Narayana, B. (2010). (E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E, E66, o157. Link
- Patil, P. S., et al. (2009). Acid catalyzed synthesis of chalcones. Journal of the Korean Chemical Society, 53(4), 467-471.
-
Noyce, D. S., & Pryor, W. A. (1955). The Kinetics and Mechanism of the Acid-catalyzed Condensation of Benzaldehyde and Acetophenone. Journal of the American Chemical Society, 77(5), 1397–1403. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Oiling Out of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative. Specifically, this document addresses the common and frustrating issue of "oiling out" during recrystallization, providing a structured, in-depth approach to both understanding and resolving the problem.
Part 1: Understanding the Phenomenon of Oiling Out
This first section of frequently asked questions (FAQs) delves into the fundamental principles behind why a compound might "oil out" instead of forming the desired crystals.
Q1: What exactly is "oiling out" during recrystallization?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Instead of forming a well-ordered crystal lattice directly from the solution, the compound first forms a supersaturated, amorphous liquid layer or droplets. This can ultimately solidify into a glassy or waxy solid, which is often impure and difficult to handle.[3][4]
Q2: Why does this compound oil out?
A2: Several factors, both intrinsic to the compound and related to the experimental conditions, can contribute to oiling out:
-
High Supersaturation: This is the primary driver. If the solution is cooled too quickly or if too much anti-solvent is added, the concentration of the chalcone can exceed its solubility limit so rapidly that the molecules don't have time to arrange themselves into an ordered crystal lattice.[1][3] The system relieves this high supersaturation by expelling a disordered, solute-rich liquid phase.[2][3]
-
Melting Point Depression: The melting point of a pure compound can be significantly lowered by the presence of impurities.[5][6] If the melting point of the impure this compound is depressed to a temperature below the boiling point of the recrystallization solvent, the compound will melt in the hot solution and separate as an oil upon cooling.[5][6]
-
Inherent Molecular Properties: Chalcones, with their relatively large and somewhat flexible structures, can be prone to oiling out.[4] The presence of the chlorophenyl group in this compound influences its polarity and intermolecular interactions, which can affect its crystallization behavior.[7]
Q3: What are the negative consequences of my compound oiling out?
A3: Oiling out is detrimental to the goal of purification for several reasons:
-
Poor Purification: The liquid oil phase is often a better solvent for impurities than the crystallization solvent itself.[3][5] As the oil solidifies, these impurities become trapped within the amorphous solid, leading to a product with poor purity.[1]
-
Difficult Handling: The resulting product is often a sticky, gummy, or waxy substance that is difficult to filter, wash, and dry effectively.[3]
-
Poor Reproducibility: The conditions that lead to oiling out can be difficult to control, resulting in inconsistent purity and yield between batches.[1]
Part 2: Troubleshooting and Prevention Strategies
This section provides actionable solutions and preventative measures in a question-and-answer format to guide you through resolving and avoiding oiling out.
Q4: My this compound has already oiled out. How can I salvage my experiment?
A4: If you observe the formation of an oil, do not cool the mixture further. The primary goal is to return the oil to the solution phase. Follow these steps:
-
Re-heat the solution: Place the flask back on the heat source and bring it to a gentle boil.
-
Add more solvent: Add small portions of the hot "good" solvent until the oil completely redissolves, resulting in a clear solution.[5]
-
Attempt recrystallization again: Once the oil is redissolved, you can try to induce proper crystallization using the preventative techniques described below, such as slower cooling or seeding.
If this fails, it may be necessary to remove the solvent by rotary evaporation to recover the impure solid and attempt the recrystallization with a different solvent system.[5]
Q5: How can I proactively prevent oiling out in future recrystallization attempts?
A5: Preventing oiling out revolves around controlling the level of supersaturation and promoting ordered crystal growth.[3][4]
-
Slower Cooling: This is the most critical factor. Rapid cooling is a common cause of high supersaturation.[1] Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask by placing it on a few paper towels or a cork ring can help.[5][8] Only after the solution has reached room temperature and crystals have started to form should you place it in an ice bath to maximize yield.[8]
-
Lower Solute Concentration: Start with a slightly more dilute solution. While this may slightly reduce the final yield, it significantly lowers the risk of reaching the critical supersaturation level that leads to oiling out.[1]
-
Seeding: Adding a tiny seed crystal of pure this compound to the slightly cooled, saturated solution provides a template for proper crystal growth, bypassing the energy barrier for initial nucleation and preventing oil formation.[3][4]
-
Solvent Selection: Choose a solvent or solvent system where the compound has a steep solubility curve—highly soluble when hot, but poorly soluble when cold.[9] This allows for a good recovery without needing to create excessively high supersaturation.
Q6: What are the recommended solvents for recrystallizing chalcones like this one?
A6: Ethanol, particularly 95% ethanol, is a widely reported and effective solvent for the recrystallization of many chalcones.[10][11] It generally provides a good balance of solubility at high temperatures and insolubility at low temperatures. However, if oiling out persists with ethanol, a mixed-solvent system is an excellent alternative.[12]
Table 1: Recommended Solvent Systems for this compound
| Solvent System | "Good" Solvent (Soluble In) | "Poor" Solvent (Insoluble In) | Procedure Notes |
| Ethanol/Water | Ethanol | Water | Dissolve the compound in a minimal amount of boiling ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to clarify, then cool slowly.[12] |
| Acetone/Hexane | Acetone | Hexane | Similar to the ethanol/water system. Dissolve in minimal hot acetone and add hexane until turbidity is observed. Clarify with a few drops of acetone and cool. |
| Toluene/Heptane | Toluene | Heptane | A good non-polar option. Toluene often dissolves chalcones well at high temperatures. |
The principle of "like dissolves like" suggests that since chalcones are moderately polar, polar solvents are a good starting point.[13]
Part 3: Protocols and Visual Guides
This section provides a detailed experimental protocol and a troubleshooting workflow diagram.
Protocol 1: Optimized Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude chalcone in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of hot ethanol until the chalcone is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask to prevent premature crystallization.[12]
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes just clear again.[13]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the crystal yield.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[13][12]
-
Drying: Dry the crystals completely in a desiccator or a vacuum oven.
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when encountering issues during recrystallization.
Caption: Troubleshooting workflow for common recrystallization issues.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023, December 15). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Retrieved from [Link]
-
Langmuir. (2024, February 19). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. ACS Publications. Retrieved from [Link]
-
MDPI. (2019, September 1). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Retrieved from [Link]
-
SciSpace. (2021, April 2). Green synthesis of chalcones derivatives. SciSpace. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Jetir.org. Retrieved from [Link]
-
PPSM. (2024, January 3). Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. PPSM. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Chlorochalcone. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2021, September 24). Crystallization, Large Scale. Lisa Nichols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Buy (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one | 5328-73-4 [smolecule.com]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. scispace.com [scispace.com]
- 11. jetir.org [jetir.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
preventing Cannizzaro side reaction in chalcone synthesis
Troubleshooting Guide: Preventing the Cannizzaro Side Reaction
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of chalcones and encountering challenges with the Cannizzaro side reaction. Here, we provide in-depth, field-tested solutions and explanations to help you optimize your reaction conditions and maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a chalcone via a Claisen-Schmidt condensation, but I'm getting significant amounts of a benzyl alcohol and a benzoic acid derivative as byproducts. What is happening?
A1: You are likely observing the effects of a competing Cannizzaro reaction. This side reaction becomes a significant issue under specific conditions, particularly when synthesizing chalcones from an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) and an acetophenone.
The Claisen-Schmidt condensation to form a chalcone requires a base to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the aldehyde. However, if a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used in high concentration, it can also directly attack the carbonyl carbon of the aldehyde. Since the aldehyde has no α-hydrogens, it cannot undergo deprotonation and subsequent aldol-type reactions. Instead, two molecules of the aldehyde react in a disproportionation event: one molecule is oxidized to a carboxylic acid (which is deprotonated by the basic media to form a carboxylate), and the other is reduced to a primary alcohol.
Core Problem: The hydroxide ion (OH⁻) can act as either a base (desired) or a nucleophile (undesired). When it acts as a nucleophile on an aldehyde without α-hydrogens, the Cannizzaro reaction is initiated.
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways in chalcone synthesis.
Q2: How can I modify my experimental conditions to favor the Claisen-Schmidt condensation and suppress the Cannizzaro reaction?
A2: The key is to control the basicity and reaction environment to favor the deprotonation of the acetophenone over the nucleophilic attack on the aldehyde. Here are several proven strategies, ranked from the most common to more specialized approaches.
1. Use a Weaker Base or Catalytic Amounts: Instead of using stoichiometric amounts of strong bases like NaOH or KOH, switch to catalytic amounts. A better approach is to use bases that are strong enough to generate the enolate but not so aggressive as to readily attack the aldehyde carbonyl.
-
Recommended Bases: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in their respective alcohol solvents are excellent choices. Their bulkiness can also disfavor nucleophilic attack on the aldehyde.
-
Mechanism of Action: These bases are primarily focused on proton abstraction, driving the equilibrium towards the desired enolate formation.
2. Lower the Reaction Temperature: The Cannizzaro reaction generally has a higher activation energy than the Claisen-Schmidt condensation. Running the reaction at lower temperatures (e.g., 0-10 °C or even room temperature) can significantly slow down the rate of the Cannizzaro reaction while still allowing the desired condensation to proceed, albeit more slowly.
-
Protocol: Pre-cool your reaction mixture in an ice bath before and during the addition of the base. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
3. Utilize Phase-Transfer Catalysis (PTC): This is a highly effective technique for this synthesis. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the hydroxide ion from an aqueous phase (where it is highly solvated and less reactive) to the organic phase containing the reactants.
-
Mechanism of Action: In the organic phase, the hydroxide ion is "naked" and a much stronger base, efficiently deprotonating the acetophenone. Its concentration in the organic phase remains low, which minimizes the direct nucleophilic attack on the aldehyde. This method allows the use of strong bases like NaOH in a controlled manner.
4. Employ Solid-Supported Catalysts or Heterogeneous Conditions: Using a solid-supported base can provide a high local concentration of basic sites while keeping the bulk concentration low, effectively preventing the Cannizzaro reaction.
-
Examples: Bases like hydrotalcite, calcined Mg-Al hydrotalcites, or basic alumina have been shown to be effective catalysts for chalcone synthesis with high yields and selectivity. These catalysts are also easily removed by filtration, simplifying workup.
Comparative Summary of Conditions:
| Parameter | Standard (High Cannizzaro Risk) | Optimized (Low Cannizzaro Risk) | Rationale |
| Base | 40-50% aq. NaOH / KOH | 10-20% aq. NaOH / KOH, NaOEt, t-BuOK | Reduces concentration of free OH⁻ available for nucleophilic attack. |
| Temperature | Reflux or > 50 °C | 0 °C to Room Temperature (20-25 °C) | The Cannizzaro reaction is more sensitive to temperature increases. |
| Solvent | Protic (e.g., Methanol, Water) | Ethanol, or Biphasic (for PTC) | Ethanol is the standard, but biphasic systems with PTC offer superior control. |
| Additives | None | Phase-Transfer Catalyst (e.g., TBAB) | Limits free OH⁻ in the organic phase, enhancing its basicity over nucleophilicity. |
Troubleshooting Protocols
Protocol 1: Optimized Claisen-Schmidt Synthesis Using a Phase-Transfer Catalyst
This protocol is designed to maximize the yield of chalcone while minimizing the formation of Cannizzaro byproducts.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
Acetophenone derivative: 10 mmol
-
Sodium Hydroxide (NaOH): 20 mmol
-
Tetrabutylammonium Bromide (TBAB): 1 mmol
-
Dichloromethane (DCM) or Toluene: 50 mL
-
Water: 25 mL
-
Round-bottom flask, magnetic stirrer, dropping funnel.
Procedure:
-
Combine the aromatic aldehyde (10 mmol), acetophenone (10 mmol), and TBAB (1 mmol) in 50 mL of DCM in a round-bottom flask.
-
In a separate beaker, prepare a 20% aqueous solution of NaOH (e.g., 0.8 g in 4 mL of water).
-
Place the reaction flask in an ice-water bath and begin vigorous stirring.
-
Add the NaOH solution dropwise to the organic mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC.
-
Upon completion (typically 2-4 hours), separate the organic layer. Wash the organic layer with dilute HCl (1M) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Workflow Diagram:
Caption: Phase-Transfer Catalysis workflow for chalcone synthesis.
Q3: Are there any modern, "greener" alternatives that avoid this problem altogether?
A3: Yes, several modern synthetic methods can circumvent the Cannizzaro reaction by avoiding the use of strong soluble bases.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often allowing for the use of weaker bases or even solvent-free conditions with a solid support like alumina, which completely eliminates the Cannizzaro pathway.
-
Ultrasonic-Promoted Synthesis: Sonication provides the mechanical energy to promote the reaction, often at room temperature and with catalytic amounts of base, leading to high yields in shorter reaction times.
-
Grindstone Chemistry (Mechanochemistry): This solvent-free method involves grinding the reactants together with a solid catalyst (like solid NaOH or KOH). The reaction occurs in the solid state, and the conditions are typically not conducive to the Cannizzaro reaction, offering a highly efficient and environmentally friendly alternative.
These methods are not only effective at preventing side reactions but also align with the principles of green chemistry by reducing solvent waste and energy consumption.
References
-
Title: Cannizzaro Reaction: A Detailed Look at its Mechanism and Variations Source: Organic Chemistry Portal URL: [Link]
-
Title: The Cannizzaro Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: A mild and efficient procedure for the preparation of chalcones Source: Arkivoc URL: [Link]
-
Title: An efficient method for the synthesis of chalcones by using poly(ethylene glycol) as a recyclable reaction medium Source: Journal of the Brazilian Chemical Society URL: [Link]
-
Title: Synthesis of Chalcones by Phase Transfer Catalysis Source: Organic Syntheses URL: [Link]
-
Title: Solid base catalyzed synthesis of chalcones Source: Catalysis Communications URL: [Link]
-
Title: An efficient and green synthesis of chalcones using recyclable catalyst under microwave irradiation Source: Journal of Chemical Sciences URL: [Link]
-
Title: A green and efficient solvent-free synthesis of chalcones Source: Arkivoc URL: [Link]
Validation & Comparative
Comparative Analysis of Carbonyl Vibrational Modes: 3-Chlorochalcone vs. Structural Analogs
Executive Summary & Mechanistic Basis
In the structural characterization of chalcones (1,3-diaryl-2-propen-1-ones), the carbonyl (C=O) stretching vibration is the most diagnostic spectral feature. However, correct assignment requires distinguishing between subtle electronic effects induced by ring substituents.
This guide focuses on 3-chlorochalcone , a molecule where the chlorine substituent is in the meta position relative to the enone system. Unlike its para isomer (4-chlorochalcone), the 3-chloro substituent cannot participate in resonance delocalization with the carbonyl group. This isolation of the inductive effect ($ -I $) creates a distinct vibrational signature that is critical for purity assessment and structural verification.
The Vibrational Theory: Why Frequencies Shift
To interpret the IR spectrum of 3-chlorochalcone, we must decouple three competing forces acting on the carbonyl bond force constant (
-
Conjugation (Base Effect): The
-unsaturation inherent to chalcones lowers the C=O frequency from ~1715 cm⁻¹ (saturated ketone) to ~1665 cm⁻¹ due to single-bond character contribution. -
Inductive Effect (
): The 3-chloro group is electron-withdrawing. By pulling electron density through the -framework, it destabilizes the polarized resonance form ( ), increasing the double-bond character of the carbonyl. Result: Increases frequency ( ). -
Resonance Effect (
): In 4-chlorochalcone, the lone pairs on chlorine can donate into the ring and conjugated system, countering the inductive withdrawal. In 3-chlorochalcone , this path is geometrically blocked. Result: The frequency of 3-chlorochalcone is typically higher than that of 4-chlorochalcone or unsubstituted chalcone.
Conformational Equilibrium (s-cis vs. s-trans)
Chalcones exist in equilibrium between s-cis and s-trans conformers.
-
s-trans (Planar, dominant): Lower steric hindrance, lower potential energy.
-
s-cis (Non-planar): often appears as a high-frequency shoulder or weak doublet.
-
Implication: In solid-state (KBr pellet), the s-trans form usually dominates. In solution (CHCl₃), peak splitting may occur.
Comparative Spectral Data
The following table synthesizes experimental data to provide a baseline for identification. Note the distinct shift of the 3-chloro derivative due to the dominance of the inductive effect.
| Compound | Structure | C=O[1][2][3][4][5][6][7][8][9][10][11] Stretch ( | C=C Stretch ( | Mechanistic Driver |
| 3-Chlorochalcone | meta-Cl | 1668 - 1675 cm⁻¹ | ~1605 cm⁻¹ | Dominant -I Effect: Withdrawal increases C=O bond order. No resonance compensation. |
| Chalcone (Ref) | Unsubstituted | 1663 - 1665 cm⁻¹ | ~1610 cm⁻¹ | Baseline Conjugation: Standard delocalization. |
| 4-Chlorochalcone | para-Cl | 1660 - 1665 cm⁻¹ | ~1608 cm⁻¹ | Competing Effects: -I is offset by +R donation, keeping |
| Dihydrochalcone | Saturated | ~1685 - 1695 cm⁻¹ | N/A | Loss of Conjugation: Removal of |
Critical Note: The C=C stretch in chalcones is often strong and can be mistaken for the C=O peak. The C=O peak is almost always the most intense band in the 1600–1700 cm⁻¹ region.[10]
Experimental Protocols
To ensure reproducible spectral data, the synthesis and isolation must yield a high-purity crystalline product. The following protocol utilizes the Claisen-Schmidt condensation, optimized for the 3-chloro derivative.
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis and analysis of 3-chlorochalcone.
Detailed Methodology
A. Synthesis (Claisen-Schmidt Condensation)[2]
-
Preparation: In a 100 mL round-bottom flask, dissolve acetophenone (10 mmol, 1.20 g) and 3-chlorobenzaldehyde (10 mmol, 1.40 g) in 95% Ethanol (15 mL).
-
Catalysis: Place the flask in an ice bath. Add 10% NaOH solution (5 mL) dropwise with vigorous stirring.
-
Why: Slow addition prevents the Cannizzaro reaction side-pathway for the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A solid precipitate usually forms.
-
Validation: Check TLC (Hexane:EtOAc 8:2). The product should appear as a distinct spot (
) under UV light.
-
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of 1M HCl (to neutralize excess base).
-
Purification: Filter the crude solid. Recrystallize from hot ethanol.
-
Target: Light yellow needles. Melting point should be 72–74°C .
-
B. FTIR Acquisition (ATR Method)
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Parameters:
-
Protocol:
-
Clean crystal with isopropanol. Background scan (air).
-
Place ~5 mg of dry crystalline 3-chlorochalcone on the crystal.
-
Apply high pressure (clamp) to ensure contact.
-
Self-Validation: If the C=O peak is broad (>50 cm⁻¹ width), the sample may contain residual solvent or water. Dry the sample in a desiccator and re-scan.
-
Structural Diagnosis & Decision Tree
When analyzing an unknown sample suspected to be a chalcone derivative, use this logic flow to assign the carbonyl peak correctly.
Figure 2: Diagnostic logic for assigning carbonyl peaks in substituted chalcones.
References
-
Hays, W. P., & Timmons, C. J. (1968). Stereochemistry and Infrared Spectra of Chalcones. Spectrochimica Acta Part A: Molecular Spectroscopy.
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4670 (Chalcone derivatives).
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.
-
Theophanides, T. (2012). Infrared Spectroscopy: Materials Science, Engineering and Technology. IntechOpen. (Chapter on Carbonyl Vibrations).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[13] (Standard reference for Hammett effects on IR frequencies).
Sources
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- 2. Bot Verification [rasayanjournal.co.in]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Effect of Substituent Position on the Properties of Chalcone Isomer Single Crystals [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. 3'-Chlorochalcone | C15H11ClO | CID 639084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectrabase.com [spectrabase.com]
coupling constant analysis of alpha-beta unsaturated ketone protons
Comparative Guide: Coupling Constant Analysis of -Unsaturated Ketone Protons
Executive Summary: The Michael Acceptor Mandate
In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs) like Ibrutinib or Osimertinib, the
Accurate characterization of the vinylic protons (
-
Stereochemistry (
vs. ): Dictates the spatial trajectory of the warhead. -
Conformational Analysis (
-cis vs. -trans): Influences binding pocket fit. -
Electronic Environment: Correlates with reactivity via electronegativity effects.
This guide objectively compares the three primary methodologies for extracting these critical
The Physics of the System
The magnitude of the vicinal coupling constant (
The Enone Signature
For
-
Trans (
-isomer): Large (12–18 Hz). -
Cis (
-isomer): Intermediate (6–12 Hz).
Critical Nuance: Electronegative substituents (like the carbonyl oxygen) reduce the magnitude of
Comparative Analysis of Methodologies
The following table contrasts the performance of available techniques for extracting
| Feature | Method A: Standard 1D | Method B: Pure Shift NMR (Psyche/BIRD) | Method C: 2D |
| Primary Utility | Routine QC & simple structures. | Complex mixtures & severe overlap. | Unambiguous |
| Resolution | Limited by linewidth & overlap. | Ultra-High (Broadband homonuclear decoupled). | High (Separates |
| N/A (Removes | |||
| Experimental Time | 1–5 minutes. | 10–30 minutes (Sensitivity penalty). | 10–20 minutes. |
| Sample Requirement | Low (< 1 mg). | Medium (5–10 mg). | Medium (5–10 mg). |
| Data Processing | Standard FT. | Reconstruction algorithms (chunking). | Tilting & Symmetrization.[2] |
| Best For... | Final purified compounds. | Metabolite ID in biological fluids.[3] | Confirming "buried" multiplets. |
Expert Insight:
While Method A is the industry workhorse, it fails when the enone signals overlap with aromatic protons (common in kinase inhibitors). Method B (Pure Shift) collapses multiplets into singlets, improving chemical shift resolution but removing the coupling information needed for stereochemistry. Therefore, Method C (2D
Decision Logic & Workflow
The following diagram illustrates the decision process for assigning enone stereochemistry based on spectral complexity.
Figure 1: Decision tree for stereochemical assignment of
Experimental Protocol: High-Precision 1D H NMR
For 90% of drug development cases, a strictly optimized 1D spectrum is sufficient. This protocol ensures maximum resolution for coupling analysis.
Step 1: Sample Preparation
-
Solvent: Use DMSO-
or Benzene- rather than CDCl if possible. Benzene often induces superior magnetic anisotropy, shifting vinylic protons away from aromatic clutter. -
Concentration: 2–5 mg in 600
L. Avoid high concentrations to prevent viscosity broadening.
Step 2: Acquisition Parameters (600 MHz Instrument)
-
Spectral Width (SW): 12 ppm (ensure no aliasing).
-
Acquisition Time (AQ): > 3.0 seconds . Crucial: Short AQ truncates the FID, artificially broadening peaks and obscuring fine coupling structure.
-
Number of Scans (NS): 16 or 32 (S/N > 100:1).
-
Relaxation Delay (D1): 2.0 seconds.
Step 3: Processing (The "Secret Sauce")
-
Zero Filling: Fill to at least 128k points. This interpolates data points, smoothing the peak shape for more accurate peak-picking.
-
Apodization: Apply a Gaussian Window (LB = -0.3, GB = 0.1) rather than standard Exponential Multiplication. This enhances resolution at the cost of slight S/N, sharpening the multiplet legs.
Data Interpretation Guide
Use the following reference values to validate your experimental data.
Table 1: Coupling Constant Ranges for Enones
| Configuration | Typical | Electronic Effect | Structural Implications |
| Trans ( | 14.0 – 18.0 | Reduced by | Open conformation; typical for Michael acceptors. |
| Cis ( | 6.0 – 12.0 | Strongly reduced by steric strain. | Sterically congested; often less reactive. |
| Geminal ( | 0.5 – 3.0 | Terminal methylene groups only. | Indicates a terminal vinyl ketone ( |
Table 2: Diagnostic Chemical Shifts
| Position | Multiplicity | Notes | |
| 6.0 – 6.8 | Doublet (d) | Shielded by resonance (electron rich). | |
| 6.8 – 8.0 | Doublet (d) or dd | Deshielded by resonance (electron deficient). |
Mechanistic Pathway: Resonance Effects
The polarization of the enone system explains the chemical shift disparity:
Advanced Validation: The NOE Check
When
Figure 2: NOE correlation logic. In the Z-isomer,
References
-
Avonto, C., et al. (2011).[4][5] An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Advances. Retrieved from [Link]
-
Reich, H. J. (2017).[6] Spin-Spin Splitting: J-Coupling. University of Wisconsin Organic Chemistry Data. Retrieved from [Link]
-
LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pure Shift NMR [uwyo.edu]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. An NMR spectroscopic method to identify and classify thiol-trapping agents: revival of Michael acceptors for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide: Cytotoxicity Profiling of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
Executive Summary
This guide provides a technical analysis of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (hereafter referred to as 3'-Cl-Chalcone ), a synthetic chalcone derivative distinguished by a meta-chlorine substitution on the acetophenone (A-ring) moiety.
Unlike unsubstituted chalcones which exhibit poor bioavailability and low potency (IC50 > 50 µM), the 3'-Cl-Chalcone demonstrates significantly enhanced cytotoxicity against solid tumor lines, specifically MCF-7 (Breast) and A549 (Lung) , with IC50 values typically falling in the 5–15 µM range. This guide compares its performance against the clinical standard Doxorubicin and structural analogs to assist researchers in lead optimization and assay development.
Compound Profile & Physicochemical Logic[1][2][3]
The enhanced potency of 3'-Cl-Chalcone is driven by the electronic and steric effects of the chlorine atom.
-
Chemical Structure: this compound.
-
Pharmacophore:
-unsaturated ketone (Michael Acceptor). -
Mechanism of Potency: The electron-withdrawing chlorine at the meta position of the A-ring increases the electrophilicity of the
-carbon, enhancing the compound's ability to alkylate cysteine residues on target proteins (e.g., Tubulin, Thioredoxin Reductase). -
Lipophilicity: The chlorine substituent increases logP, facilitating passive diffusion across the cellular membrane compared to hydroxy-substituted analogs.
Comparative Cytotoxicity Analysis
The following data aggregates experimental IC50 values from recent Structure-Activity Relationship (SAR) studies involving monochlorinated chalcones.
Table 1: IC50 Comparison (µM) – 72h Exposure
Note: Lower IC50 indicates higher potency.
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Specificity Index (SI)* |
| 3'-Cl-Chalcone (Target) | 5.8 ± 0.4 | 8.2 ± 1.1 | 12.5 ± 2.0 | > 5.0 |
| 4'-Cl-Chalcone (Isomer) | 14.2 ± 1.5 | 18.5 ± 2.1 | 22.1 ± 3.5 | ~ 2.5 |
| Chalcone (Unsubstituted) | > 50.0 | > 50.0 | > 100.0 | N/A |
| Doxorubicin (Standard) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 | < 2.0 |
Analysis of Data:
-
Potency vs. Isomers: The 3'-Cl (meta) isomer consistently outperforms the 4'-Cl (para) isomer. This is attributed to the meta-position avoiding steric clash within the tubulin colchicine-binding site, a common target for these molecules.
-
Potency vs. Standard: While Doxorubicin is ~10x more potent, 3'-Cl-Chalcone exhibits a superior Specificity Index (SI) . It shows significantly reduced toxicity toward normal fibroblast lines (e.g., NIH/3T3) compared to Doxorubicin, which is known for cardiotoxicity.
-
The "Chlorine Effect": The addition of the 3-Cl atom transforms the molecule from an inactive precursor (Unsubstituted Chalcone) into a bioactive agent.
Mechanistic Pathway Visualization
Understanding the "Why" behind the cytotoxicity is crucial for experimental design. 3'-Cl-Chalcone acts primarily as a Microtubule Destabilizing Agent (MDA), leading to mitotic arrest.
Figure 1: Pharmacodynamic pathway of 3'-Cl-Chalcone inducing apoptosis via tubulin interference.
Validated Experimental Protocol: MTT Assay
To reproduce the IC50 values listed above, a standardized MTT assay is required. This protocol corrects for common solubility issues associated with lipophilic chalcones.
Critical Parameters (The "Trustworthiness" Check)
-
Solvent Control: Chalcones crystallize in aqueous media. Stock solutions must be 100mM in DMSO. Final well concentration of DMSO must be < 0.1% to avoid solvent-induced cytotoxicity.
-
Seeding Density: 5,000 cells/well (MCF-7) is optimal. Higher densities reach confluence too fast (false resistance); lower densities induce stress (false sensitivity).
Workflow Diagram
Figure 2: Step-by-step MTT assay workflow optimized for lipophilic small molecules.
Step-by-Step Methodology
-
Preparation: Dissolve 3'-Cl-Chalcone in DMSO to create a 100 mM stock. Store at -20°C.
-
Seeding: Plate cells in 96-well plates (100 µL/well). Incubate for 24h to allow attachment.
-
Treatment: Prepare serial dilutions in culture media. Ensure the DMSO concentration is constant across all wells (including controls). Add 100 µL to wells.
-
Exposure: Incubate for 72 hours. Note: Chalcones are slow-acting; 24h is often insufficient for IC50 determination.
-
Readout: Aspirate media. Add MTT solution. Incubate 4h. Dissolve purple formazan crystals in 100 µL pure DMSO. Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
References
-
Suma, A. A. T., et al. (2019). "Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies."[1] Rasayan Journal of Chemistry, 12(2), 502-510.[1][2]
-
Modzelewska, A., et al. (2025). "Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells." MDPI Cells, 14(16), 1299.[3]
- Mai, C. W., et al. (2014). "Chalcones: A privileged structure in medicinal chemistry." European Journal of Medicinal Chemistry, 77, 255-268. (Review of general chalcone SAR and cytotoxicity).
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
Executive Safety Summary
1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (3'-Chlorochalcone) acts as a Michael acceptor . Unlike simple irritants, this electrophilic structure allows the molecule to form covalent bonds with nucleophilic residues (cysteine/lysine) on skin proteins.
Immediate Operational Implication: Handling protocols must prioritize preventing dermal sensitization (allergic contact dermatitis). While standard GHS classification labels it an Irritant (H315, H319), the structural capacity for protein alkylation demands a higher tier of hygiene than standard salts or buffers.
Hazard Classification (GHS)
| Hazard Type | Code | Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Alkylation of epidermal proteins |
| Eye Irritation | H319 | Causes serious eye irritation | Direct mucous membrane attack |
| STOT-SE | H335 | May cause respiratory irritation | Inhalation of fine dust particulates |
| Aquatic Toxicity | H411 | Toxic to aquatic life (Long lasting) | Halogenated persistence |
PPE Selection Matrix
Rationale: PPE choice is dictated by the physical state of the compound. The solid powder presents an inhalation/contact risk, while the solution phase introduces solvent-mediated permeation risks.
A. Hand Protection (Gloves)
Critical Warning: Do not rely on standard nitrile gloves for solutions of this compound without assessing the solvent. Ketones degrade nitrile.
| State | Primary Glove Material | Thickness (Min) | Breakthrough Time | Protocol |
| Solid (Powder) | Nitrile | 0.11 mm (4 mil) | >480 min | Single layer sufficient for weighing/transfer. Change immediately if contaminated.[1][2] |
| Solution (Organic) | Laminate (Silver Shield) | N/A (Multilayer) | >480 min | Mandatory for handling concentrated solutions in Acetone, DCM, or Chloroform. |
| Solution (Alcohol) | High-Grade Nitrile | 0.20 mm (8 mil) | >240 min | Acceptable only if solvent is Methanol/Ethanol. |
B. Respiratory & Body Protection[1][2][3][4][5]
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Outside Hood): N95 (US) or P2 (EU) particulate respirator. Required if weighing outside a ventilated enclosure.
-
-
Body:
-
Lab coat (100% cotton or Nomex; avoid synthetics that melt).
-
Closed-toe shoes (impermeable material).
-
-
Eyes:
-
Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for solution handling due to the risk of splash entry.
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision logic for selecting PPE based on the experimental stage.
Figure 1: Decision tree for selecting appropriate PPE based on the physical state and solvent carrier of 3'-chlorochalcone.
Operational Protocols
Phase 1: Weighing & Transfer (Solid)
Risk: Static charge generation causing powder dispersal.
-
Engineering Control: Utilize a static-dissipative balance enclosure or an ionizing bar.
-
Technique: Use an anti-static weighing boat. Do not use metal spatulas if the powder is dry and fine; use PTFE-coated tools to reduce static cling.
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.
Phase 2: Solubilization & Reaction
Risk: Exothermic dissolution and splash hazards.
-
Vessel: Use borosilicate glass (Pyrex) with secure ground-glass joints.
-
Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder into the air.
-
Heating: If reflux is required, ensure the condenser water flow is active before heating. Chlorinated chalcones can be volatile under high vacuum/heat; use a cold trap.
Phase 3: Spill Management
Do not wipe dry powder. This generates aerosolized dust.
-
Isolate: Evacuate the immediate 3-meter radius.
-
Contain:
-
Solid Spill: Cover with wet paper towels (water) to dampen. Scoop up the wet slurry.
-
Liquid Spill: Cover with Vermiculite or sand.[3] Do not use combustible materials (sawdust).
-
-
Clean: Wash surface with 10% ethanolic KOH (potassium hydroxide) followed by water. The base helps degrade the Michael acceptor functionality.
Waste Disposal & Compliance
Strict adherence to halogenated waste streams is required. [4]
| Waste Component | Classification | Disposal Stream | Notes |
| Mother Liquor | Halogenated Organic | Red Can / Halogenated | DO NOT mix with non-halogenated solvents (e.g., pure acetone waste). The chlorine atom requires high-temperature incineration. |
| Solid Residue | Hazardous Solid | Solid Waste Drum | Double-bag in polyethylene. Label "Toxic/Irritant". |
| Contaminated Sharps | Sharps | Bio/Chem Sharps | Needles used for injection must be incinerated. |
| Gloves/Wipes | Contaminated Debris | Solid Hazardous Waste | Do not throw in regular trash. |
Visualization: Emergency Spill Workflow
This workflow dictates the response to a spill, prioritizing containment of the halogenated compound.
Figure 2: Step-by-step spill response protocol ensuring no dust generation and proper halogenated waste classification.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11317666, this compound. Retrieved from [Link]
- Schwöbel, J. A. H., et al. (2011).Michael-type addition of glutathione to α,β-unsaturated ketones. Chemical Research in Toxicology.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
